FAMC
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N4O3/c1-21-7-3-2-6-4-8(10(20)22-9(6)5-7)16-13-18-11(14)17-12(15)19-13/h2-5H,1H3,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOBSJNFNVLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC3=NC(=NC(=N3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561587 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127192-67-0 | |
| Record name | 3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fluorescein-5-Maleimide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fluorescein-5-maleimide is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility stems from the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues under mild pH conditions.[2][3] This guide provides an in-depth overview of its applications, experimental protocols, and the underlying chemical principles.
Core Applications
The primary application of fluorescein-5-maleimide is as a fluorescent labeling reagent for biomolecules containing free sulfhydryl groups.[4] This covalent attachment allows for the sensitive detection and quantification of labeled molecules in a variety of experimental contexts.
Key applications include:
-
Protein and Peptide Labeling: Covalently attaching a fluorescent tag to proteins and peptides for visualization in techniques like fluorescence microscopy and gel electrophoresis.[2][4]
-
Bioconjugation: Creating fluorescently labeled probes for use in immunoassays, flow cytometry, and other detection methods.[2]
-
Fluorescence Polarization (FP) Assays: Developing assays to study molecular interactions, such as protein-protein, protein-peptide, and protein-small molecule binding.[5][6]
-
Thiol Detection: Quantifying the presence of free thiols in biological samples and detecting the redox state of cells.[5][7]
-
Conformational Change Studies: Probing changes in protein structure and the assembly of multi-subunit complexes.[8][9]
Physicochemical and Spectroscopic Properties
Fluorescein-5-maleimide possesses favorable spectroscopic properties for fluorescence-based applications. A summary of its key characteristics is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₃NO₇ | [8] |
| Molecular Weight | 427.4 g/mol | [8] |
| Excitation Wavelength (λex) | ~494 nm | [7][8][10] |
| Emission Wavelength (λem) | ~519 nm | [7][8][10] |
| Appearance | Orange solid | |
| Solubility | Soluble in DMSO and DMF | [8] |
Experimental Protocols
Protein Labeling with Fluorescein-5-Maleimide
This protocol provides a general procedure for labeling a protein with fluorescein-5-maleimide. Optimization may be required for specific proteins and applications.
1. Preparation of Protein and Reagents:
-
Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[4] Recommended buffers include phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES at a pH of 6.5-7.5.[3][11] Avoid buffers containing thiols.[3]
-
Reducing Agent (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a fresh solution of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[4] A 10-fold molar excess of TCEP can be incubated with the protein for approximately 30 minutes.[11] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.[4]
-
Fluorescein-5-Maleimide Stock Solution: Prepare a 10 mM stock solution by dissolving fluorescein-5-maleimide in anhydrous dimethyl sulfoxide (DMSO).[4][11] This solution should be prepared fresh and protected from light.[4]
2. Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution.[2] The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3] Gentle mixing during incubation is recommended.
3. Purification of the Labeled Protein:
-
Remove unreacted fluorescein-5-maleimide from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns.[3]
4. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~498 nm (for fluorescein).[4]
-
The DOL can be calculated using the following formula:
Where:
-
A_max is the absorbance at the maximum absorption wavelength of the dye (~498 nm).
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
An optimal DOL for most antibodies is between 2 and 10.[4]
-
Key Experimental Parameters
The efficiency of the labeling reaction is influenced by several factors, which are summarized in Table 2.
| Parameter | Recommended Range/Condition | Rationale | Reference |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols; minimizes reaction with amines. | [3] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Ensures sufficient dye for labeling without excessive background. | [2] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [4] |
| Incubation Time | 2 hours to overnight | Allows for completion of the reaction. | [3] |
| Temperature | Room Temperature or 4°C | Provides flexibility depending on protein stability. | [3] |
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction of fluorescein-5-maleimide with a thiol group.
Caption: Experimental workflow for protein labeling.
Application in Fluorescence Polarization Assays
Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5] The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is inversely proportional to the rotational speed of the molecule.
In a typical FP binding assay:
-
A small fluorescently labeled molecule (the "tracer"), such as a peptide labeled with fluorescein-5-maleimide, tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to a larger molecule (the "receptor" or "binder"), the rotational motion of the tracer is significantly slowed.
-
This decrease in rotational speed leads to an increase in the polarization of the emitted fluorescence.
This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the interaction.
Caption: Principle of a fluorescence polarization assay.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Illuminating the life of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. search.library.ucsf.edu [search.library.ucsf.edu]
- 11. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Aza-Cope Reactivity-Based Fluorescent Probes for Formaldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of fluorescent probes that leverage aza-Cope rearrangement for the detection of formaldehyde (FA). While the specific designation "FAMC" may refer to a specialized variant, this document will focus on the well-documented principle of formaldehyde-induced 2-aza-Cope sigmatropic rearrangement, a powerful tool for visualizing and quantifying formaldehyde in biological systems. Formaldehyde, a crucial biological signaling molecule at low concentrations and a toxic agent at elevated levels, necessitates precise detection methods for advancing research in areas ranging from neurobiology to oncology.[1][2][3]
Core Mechanism: A Formaldehyde-Triggered Cascade
The fundamental principle behind this class of fluorescent probes is a reaction-based sensing mechanism. In its native state, the probe is in a non-fluorescent or weakly fluorescent form. The introduction of formaldehyde initiates a specific chemical reaction, leading to a significant increase in fluorescence. This "turn-on" response is directly proportional to the concentration of formaldehyde, enabling quantitative measurements.
The key reaction is a bioorthogonal process based on the 2-aza-Cope rearrangement.[1][3] The probe molecule is ingeniously designed to incorporate a homoallylic amine moiety. This functional group acts as the specific recognition site for formaldehyde. The reaction proceeds as follows:
-
Initial Reaction with Formaldehyde: The primary amine of the probe reacts with formaldehyde to form an unstable carbinolamine intermediate.
-
Dehydration: This intermediate rapidly dehydrates to form an iminium ion.
-
Aza-Cope Rearrangement: The positively charged iminium ion then undergoes a[4][5]-sigmatropic rearrangement, commonly known as the 2-aza-Cope rearrangement. This is the crucial, fluorescence-triggering step.
-
Hydrolysis and Fluorophore Release: The product of the rearrangement is an imine that readily hydrolyzes to release a highly fluorescent reporter molecule and a secondary amine byproduct.
This elegant chemical cascade ensures high selectivity for formaldehyde over other biologically relevant reactive species.
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the detailed signaling pathway and the chemical transformations involved in the detection of formaldehyde by a generic aza-Cope reactivity-based fluorescent probe.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring - RSC Advances (RSC Publishing) [pubs.rsc.org]
Fluorescein-5-Maleimide: A Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectral properties, bioconjugation chemistry, and experimental considerations for Fluorescein-5-Maleimide, a widely used thiol-reactive fluorescent probe. The information herein is intended to equip researchers with the foundational knowledge required for the successful application of this reagent in labeling proteins, peptides, and other sulfhydryl-containing biomolecules.
Core Spectral and Physicochemical Properties
Fluorescein-5-Maleimide is a derivative of the bright green fluorescent dye, fluorescein, which has been activated with a maleimide functional group. This maleimide moiety allows for the specific, covalent labeling of free sulfhydryl groups (thiols), commonly found on cysteine residues within proteins.[1][2][3] The resulting thioether bond is stable, making it an excellent tool for creating fluorescently-tagged biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and ligand-binding assays.[2][4]
The spectral characteristics of Fluorescein-5-Maleimide are summarized below. These values can be influenced by environmental factors such as solvent polarity, pH, and the local environment after conjugation to a biomolecule.
Table 1: Spectral Properties of Fluorescein-5-Maleimide
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~492 - 498 nm | Varies slightly depending on the source and solvent.[1][2][5][6] |
| Emission Maximum (λem) | ~515 - 519 nm | Varies slightly depending on the source and solvent.[1][4][5][7] |
| Molar Extinction Coefficient (ε) | ≥80,000 cm⁻¹M⁻¹ | A high value, indicative of strong light absorption.[2][5][8] |
| Quantum Yield (Φ) | ~0.79 - 0.95 | Represents high fluorescence efficiency.[5] |
| Recommended Laser Line | 488 nm (Argon-ion) | Closely matches the excitation maximum for efficient excitation.[2] |
Table 2: Physicochemical and Handling Properties
| Property | Value/Recommendation | Source(s) |
|---|---|---|
| Molecular Weight | 427.4 g/mol | [1][4] |
| Solubility | DMF, DMSO | [1][4][8] |
| Appearance | Yellow-orange solid | [2][8] |
| Storage Conditions | -20°C, desiccated, protected from light |[1][2][7][8] |
Reaction Chemistry and Workflow
The primary application of Fluorescein-5-Maleimide is the covalent labeling of biomolecules through the reaction of its maleimide group with a free sulfhydryl group.
The maleimide group reacts specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[8] At pH 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards a primary amine.[8] It is crucial to maintain the pH within this range, as reactivity towards amines increases at pH > 7.5, and hydrolysis of the maleimide group can also occur.[8]
Experimental Protocols
The following sections detail a general protocol for labeling a protein with Fluorescein-5-Maleimide and characterizing the resulting conjugate.
-
Protein Solution (Solution A):
-
Dissolve the protein containing free sulfhydryl groups in a suitable buffer, such as 20mM sodium phosphate with 150mM NaCl at pH 7.2.[8] The optimal pH range is 6.5-7.5.[8]
-
To prevent the oxidation of sulfhydryl groups and the formation of disulfide bonds, which would inhibit labeling, add 5-10mM EDTA to the buffer.[8]
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency. Proteins should be pure and free of stabilizers like BSA.
-
If the protein's cysteine residues are in a disulfide bond, they must first be reduced using a reagent like Dithiothreitol (DTT) or TCEP, followed by purification to remove the reducing agent before labeling.[8]
-
-
Fluorescein-5-Maleimide Stock Solution (Solution B):
-
Dissolve Fluorescein-5-Maleimide in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10mM.[6][8]
-
This stock solution should be prepared fresh and used promptly, as the maleimide group is moisture-sensitive.[8] Store any remaining solution at -20°C, protected from light and moisture, for no more than a few weeks.
-
The general workflow involves preparing the protein, running the conjugation reaction, and purifying the final conjugate.
-
Add a molar excess of the Fluorescein-5-Maleimide stock solution (Solution B) to the protein solution (Solution A). A starting point is often a 10:1 to 25:1 molar ratio of dye to protein.[8] The optimal ratio may need to be determined empirically.
-
Mix the solution thoroughly but gently.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
After incubation, it is critical to remove any unreacted, free dye from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25) or dialysis. The protein-dye conjugate will elute or be retained based on its larger size, while the small, unconjugated dye molecules are separated.
The Degree of Substitution (DOS), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring reproducibility. The optimal DOS for most antibodies is between 2 and 10.[6]
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): Corresponds to the protein absorbance.
-
~498 nm (Aₘₐₓ): Corresponds to the maximum absorbance of the fluorescein dye.[6]
-
-
Calculate DOS: The DOS can be calculated using the Beer-Lambert law with the following formula:
DOS = [ (Aₘₐₓ) / ε_dye ] / [ (A₂₈₀ - (Aₘₐₓ × CF)) / ε_protein ]
Where:
-
Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~498 nm).
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at Aₘₐₓ (~80,000 M⁻¹cm⁻¹).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (a known value for the specific protein).
-
CF is the Correction Factor, which accounts for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / Aₘₐₓ of dye). For fluorescein, this is often around 0.3.
-
This technical guide provides the essential spectral data and procedural framework for utilizing Fluorescein-5-Maleimide. For specific applications, further optimization of labeling ratios, reaction times, and purification methods may be required to achieve desired results.
References
- 1. Fluorescein-5-maleimide - 25 mg [anaspec.com]
- 2. empbiotech.com [empbiotech.com]
- 3. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Fluorescein-5-maleimide *CAS 75350-46-8* | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Thiol-Reactive Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the principles and practices of thiol-reactive fluorescent labeling, a cornerstone technique for site-specific modification of proteins and other biomolecules. Understanding the underlying chemistry and mastering the experimental protocols are crucial for generating reliably labeled conjugates for a wide range of applications, from basic research to drug development.
Core Principles of Thiol-Reactive Labeling
Thiol-reactive fluorescent labeling leverages the nucleophilic character of the thiol group (also known as a sulfhydryl group, -SH) found in the amino acid cysteine. This approach offers a high degree of selectivity, as cysteine is a relatively rare amino acid in many proteins, allowing for precise, site-specific attachment of a fluorescent probe.[1][2][3] The two most prevalent classes of thiol-reactive reagents are maleimides and haloacetamides (such as iodoacetamides).
Maleimide Chemistry: Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond.[4][] This reaction is highly specific for thiols and proceeds optimally at a pH range of 6.5-7.5.[] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while amine groups are typically protonated and thus less reactive.[]
Haloacetamide Chemistry: Haloacetamides, primarily iodoacetamides, react with thiols through a nucleophilic substitution reaction, also resulting in a stable thioether linkage.[1] This reaction is generally optimal at a slightly higher pH range of 7.5 to 8.5.[6] While highly effective, iodoacetamides can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH and dye concentrations.[3][7][8]
Comparative Data of Common Thiol-Reactive Fluorescent Dyes
The selection of a fluorescent dye depends on the specific application, available excitation sources, and desired emission properties. The following table summarizes key quantitative data for a selection of popular thiol-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 350 C5-maleimide | Maleimide | 346 | 442 | 19,000 | - |
| Pacific Blue C5-maleimide | Maleimide | 410 | 455 | 30,000 | - |
| Alexa Fluor 488 C5-maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 |
| Fluorescein-5-maleimide | Maleimide | 494 | 518 | 83,000 | 0.95 |
| BODIPY FL iodoacetamide | Iodoacetamide | 503 | 512 | 80,000 | 0.97 |
| Tetramethylrhodamine-5-maleimide | Maleimide | 555 | 580 | 92,000 | 0.36 |
| Alexa Fluor 546 C4-maleimide | Maleimide | 556 | 575 | 104,000 | 0.79 |
| iFluor™ 532 maleimide | Maleimide | 532 | 553 | - | - |
| Alexa Fluor 647 C2-maleimide | Maleimide | 650 | 668 | 239,000 | 0.33 |
Data compiled from various sources.[9][10] Quantum yield and extinction coefficients can be influenced by the local environment of the conjugated molecule.
Experimental Protocols
Precise and reproducible labeling requires careful attention to the experimental protocol. Below are detailed methodologies for labeling proteins with maleimide and iodoacetamide dyes.
Protocol 1: Protein Labeling with a Maleimide-Reactive Dye
This protocol provides a general procedure for conjugating maleimide-functionalized fluorescent dyes to proteins containing cysteine residues.
Materials:
-
Protein of interest containing at least one free thiol group
-
Maleimide-activated fluorescent dye
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not need to be removed.[3]
-
-
Dye Preparation:
-
Dissolve the maleimide-activated dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. This should be done immediately before use as maleimide solutions are not stable over long periods.[3]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[11] The optimal dye-to-protein ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 50-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to consume any unreacted maleimide dye. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the fluorescently labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[3]
-
Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.
-
Protocol 2: Protein Labeling with an Iodoacetamide-Reactive Dye
This protocol outlines the steps for conjugating iodoacetamide-functionalized fluorescent dyes to proteins.
Materials:
-
Protein of interest with free thiol groups
-
Iodoacetamide-activated fluorescent dye
-
Reaction Buffer: 100 mM phosphate buffer, pH 8.0-8.5
-
Reducing Agent (optional): TCEP or DTT
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation:
-
Follow the same procedure as for maleimide labeling (Protocol 1, Step 1).
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the iodoacetamide dye in anhydrous DMF or DMSO immediately prior to use. Iodoacetamide solutions are light-sensitive and should be protected from light.[6]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a 50-fold molar excess of a quenching reagent and incubating for 30 minutes.
-
-
Purification:
-
Purify the labeled protein using size-exclusion chromatography as described for the maleimide labeling protocol (Protocol 1, Step 5).
-
Visualizing the Chemistry and Workflow
To better understand the processes involved in thiol-reactive fluorescent labeling, the following diagrams illustrate the core chemical reactions and the general experimental workflow.
References
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Thiol-reactive fluorescent probes for protein labelling - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - EE [thermofisher.com]
- 10. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Spectral Properties of Carboxyfluorescein (FAM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the excitation and emission spectral properties of Carboxyfluorescein (FAM), a widely utilized fluorescent dye in biological research and drug development. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize FAM in their experimental designs.
Core Photophysical Properties of Carboxyfluorescein (FAM)
Carboxyfluorescein, commonly known as FAM, is a derivative of fluorescein that possesses a carboxylic acid group, facilitating its conjugation to biomolecules such as proteins and nucleic acids. Its bright fluorescence and high quantum yield make it a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and real-time PCR.[1]
Quantitative Data Summary
The key photophysical parameters of 5(6)-Carboxyfluorescein are summarized in the table below for easy reference and comparison. These values are crucial for optimizing experimental setups and for the quantitative analysis of fluorescence-based assays.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~492 nm | In 0.1 M NaOH |
| Emission Maximum (λem) | ~519 nm | In 0.1 M NaOH |
| Molar Extinction Coefficient (ε) | ≥72,000 L·mol⁻¹·cm⁻¹ | at 492 nm in 0.01 N NaOH[2] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | In 0.1 M NaOH[3] |
Experimental Protocols
Accurate determination of the spectral properties of fluorescent dyes is paramount for their effective application. Below are detailed methodologies for key experiments related to the characterization of FAM.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the general procedure for acquiring fluorescence excitation and emission spectra using a spectrofluorometer.
Objective: To determine the wavelengths of maximum excitation and emission for a fluorescent sample.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length, four-sided clear for fluorescence)
-
Carboxyfluorescein (FAM) stock solution
-
Appropriate buffer (e.g., 0.1 M NaOH or PBS at a specific pH)
-
Solvent for dilution
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and its light source (typically a Xenon arc lamp) and allow it to warm up for the manufacturer-recommended time to ensure stable output.[4]
-
Sample Preparation:
-
Prepare a dilute solution of FAM in the desired buffer. The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.[5]
-
Prepare a blank sample containing only the buffer.
-
-
Excitation Scan:
-
Place the blank cuvette in the spectrofluorometer and record a blank scan to measure any background signal.
-
Replace the blank with the FAM sample cuvette.
-
Set the emission wavelength to the expected maximum (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm).[6]
-
The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum.
-
-
Emission Scan:
-
Keep the FAM sample cuvette in the instrument.
-
Set the excitation wavelength to the determined maximum (e.g., 492 nm).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).[6]
-
The resulting spectrum will show the fluorescence emission profile, with the peak representing the emission maximum.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra to correct for background fluorescence.
-
Identify the peak wavelengths from the corrected excitation and emission spectra.
-
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.
Objective: To quantify the efficiency of fluorescence of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Carboxyfluorescein (FAM) solution (the "sample")
-
Fluorescence standard with a known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[7]
-
Solvent for both sample and standard
Procedure:
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, prepare a series of dilutions for both the FAM sample and the standard.
-
Measure the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.
-
Adjust the concentrations of the sample and standard solutions so that their absorbances at the excitation wavelength are low and ideally very close to each other (typically < 0.05) to minimize inner filter effects.[7]
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the standard solution, exciting at the chosen wavelength.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the FAM sample solution using the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard spectra.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.[7]
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.[7]
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.[7]
-
-
Visualizations
Fluorescence Signaling Pathway
The following diagram illustrates the fundamental process of fluorescence, from the absorption of a photon to the emission of a lower-energy photon, a phenomenon described by the Jablonski diagram.
Caption: The process of fluorescence excitation and emission.
Experimental Workflow for Quantum Yield Determination
This diagram outlines the key steps in determining the relative fluorescence quantum yield of a sample.
Caption: Workflow for relative quantum yield determination.
References
- 1. glpbio.com [glpbio.com]
- 2. 5(6)-Carboxyfluorescein 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]
- 6. web.stanford.edu [web.stanford.edu]
- 7. rsc.org [rsc.org]
understanding maleimide-thiol reaction kinetics
An In-depth Technical Guide to Maleimide-Thiol Reaction Kinetics for Researchers and Drug Development Professionals
Introduction
The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the various bioconjugation techniques, the maleimide-thiol reaction stands out for its high efficiency, specificity, and ability to proceed under mild, physiological conditions.[1] This reaction, a form of Michael addition, creates a stable covalent thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a biomolecule, and a maleimide functional group.[1][2]
This guide provides a comprehensive overview of the kinetics of the maleimide-thiol reaction. It is intended for researchers, scientists, and drug development professionals who utilize this chemistry for applications such as creating antibody-drug conjugates (ADCs), protein labeling, and surface functionalization.[1][3] Understanding the kinetics and potential side reactions is critical for optimizing conjugation efficiency, ensuring product homogeneity, and maintaining the stability of the final conjugate.
Core Reaction Mechanism
The fundamental chemistry of the maleimide-thiol reaction is a Michael addition. In this reaction, a nucleophilic thiol, specifically the deprotonated thiolate anion (S-), attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[2] This process is highly efficient due to the electron-withdrawing properties of the adjacent carbonyl groups and the release of ring strain in the maleimide as it converts to the succinimidyl thioether.[4] The reaction proceeds rapidly at neutral pH and does not require a catalyst, making it highly suitable for modifying sensitive biological molecules.[1]
Factors Influencing Reaction Kinetics
The rate of the maleimide-thiol conjugation is highly dependent on several experimental parameters. Careful control of these factors is essential for achieving desired reaction outcomes.
pH
The pH of the reaction buffer is the most critical factor governing the reaction rate. The reaction proceeds through the nucleophilic thiolate anion, and the concentration of this anion is dictated by the pH and the pKa of the thiol group.[5]
-
Below pH 6.5: The thiol group (R-SH) is predominantly protonated, resulting in a very slow reaction rate.
-
pH 6.5 - 7.5: This is the optimal range for the reaction. In this window, there is a sufficient concentration of the reactive thiolate anion for efficient conjugation, while the reaction remains highly chemoselective for thiols over other nucleophilic groups like amines.[1][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][6]
-
Above pH 7.5: The reaction rate with thiols continues to increase. However, the selectivity decreases as primary amines (e.g., from lysine residues) become deprotonated and can compete in reacting with the maleimide.[6] This can lead to undesirable, non-specific labeling. Furthermore, the rate of maleimide hydrolysis also increases significantly at higher pH.[6]
Temperature
The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lowering the temperature will slow the reaction rate, which can be useful for controlling very fast reactions or when working with particularly unstable biomolecules. Incubating for 2 hours at room temperature or overnight at 4°C are common protocols.[7]
Molar Ratio of Reactants
The molar ratio of maleimide to thiol can influence both the efficiency and specificity of the conjugation. A molar excess of the maleimide reagent (e.g., 10-20x for protein labeling) is often used to drive the reaction to completion and ensure all available thiols are labeled.[7] However, for specific applications like nanoparticle functionalization, the optimal ratio may be lower to achieve the desired degree of modification.[8][9]
Side Reactions and Stability Considerations
While the maleimide-thiol reaction is robust, several side reactions can occur, potentially compromising the integrity and homogeneity of the conjugate.
Maleimide Ring Hydrolysis
In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[6] This hydrolysis is accelerated at higher pH values. If hydrolysis occurs before the reaction with the thiol, the maleimide becomes inactive.[6] To mitigate this, maleimide-containing reagents should be stored in anhydrous solvents like DMSO or DMF and added to the aqueous reaction buffer immediately before starting the conjugation.[1][10]
Thiosuccinimide Adduct Instability (Retro-Michael Reaction)
The resulting thiosuccinimide bond, while generally considered stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo.[3][11] This can lead to the transfer of the maleimide-linked payload to other molecules, causing potential off-target effects, a phenomenon known as "payload migration" in the context of ADCs.[3][6] The stability of the adduct is influenced by the local chemical environment and the structure of the original thiol.[6][11]
Thiazine Rearrangement
When a maleimide is conjugated to a peptide or protein via an unprotected N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][12] This rearrangement is promoted by basic conditions and involves the nucleophilic attack of the N-terminal amine on a carbonyl group of the succinimide ring.[2] This side reaction alters the structure of the linkage and can affect the biological activity of the conjugate. To prevent this, it is advisable to perform the conjugation at a lower pH (around 5.0) or to avoid using unprotected N-terminal cysteines for conjugation.[2][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the maleimide-thiol reaction, compiled from various studies.
Table 1: pH Influence on Reaction Selectivity and Side Reactions
| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |
|---|---|---|---|---|
| < 6.5 | Very Low | Negligible | Low | Reaction is impractically slow. |
| 6.5 - 7.5 | High | Low | Moderate | Optimal range for selective thiol conjugation.[1][6] |
| > 7.5 | Very High | Increases | High | Risk of non-specific labeling and reagent degradation.[6] |
Table 2: Reported Conjugation Efficiencies under Specific Conditions
| Biomolecule | Maleimide:Thiol Ratio | Buffer/pH | Time/Temp | Conjugation Efficiency | Reference |
|---|---|---|---|---|---|
| cRGDfK Peptide | 2:1 | 10 mM HEPES, pH 7.0 | 30 min, RT | 84 ± 4% | [8][9][13] |
| 11A4 Nanobody | 5:1 | PBS, pH 7.4 | 2 h, RT | 58 ± 12% | [8][9] |
| N-term Cys Peptides | N/A | Buffer, pH 7.3 | 24 h | >45% conversion to thiazine | [14] |
| N-term Cys Peptides | N/A | Buffer, pH 5.0 | 14 days | 0.3 - 1% conversion to thiazine |[14] |
Experimental Protocols
General Protocol for Protein-Maleimide Dye Conjugation
This protocol is a synthesized example for labeling a protein with a thiol-reactive fluorescent dye.
-
Protein Preparation: Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.[8][10] Buffers can be degassed by brief vacuum application or by bubbling with an inert gas like nitrogen or argon to prevent thiol oxidation.[10]
-
(Optional) Reduction of Disulfides: If targeting cysteine residues involved in disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[7][10] TCEP is recommended as it does not contain a thiol and thus does not need to be removed before adding the maleimide.
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[7][10]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution while gently stirring. A 10-20x molar excess of the dye is recommended as a starting point.[7] Flush the reaction vial with inert gas, seal it, and protect it from light.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
-
Purification: Remove the unreacted dye and other byproducts from the labeled protein conjugate using methods such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[10]
Protocol for Quantitative Analysis of Conjugation
Spectroscopic and chromatographic methods are commonly used to determine the extent of labeling or conjugation efficiency.
-
Spectrophotometric Analysis: For chromophoric or fluorescent labels, the degree of labeling can be determined using UV-Vis spectroscopy and the Beer-Lambert law.[15] The absorbance of the protein (typically at 280 nm) and the label (at its specific λ_max) are measured to calculate the molar concentrations of each in the purified conjugate.
-
Reverse Phase HPLC (RP-HPLC): This is a powerful method to separate the unconjugated biomolecule, the desired conjugate, and any byproducts.[9][11]
-
Sample Preparation: Prepare samples of the starting biomolecule, the maleimide reagent, and the final reaction mixture.
-
Chromatography: Use a C18 column with a gradient of water and acetonitrile (both typically containing 0.1% TFA) to separate the components.
-
Quantification: The conjugation efficiency can be calculated by integrating the peak areas of the unreacted biomolecule and the product conjugate in the chromatogram.[9]
-
Conclusion
The maleimide-thiol reaction is a powerful and widely used tool in bioconjugation. Its high speed and selectivity within a specific pH range make it ideal for modifying complex biomolecules.[1][2] However, researchers and drug developers must remain vigilant of the key kinetic parameters—especially pH—and the potential for side reactions like hydrolysis, retro-Michael addition, and thiazine rearrangement.[2][6][12] By understanding and controlling these factors through carefully designed experimental protocols, it is possible to harness the full potential of maleimide-thiol chemistry to produce stable, well-defined, and effective bioconjugates for a wide array of therapeutic and diagnostic applications.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. Maleimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Applications of FAMC in Protein Biochemistry: An In-depth Technical Guide
Abstract
The Fluorescein Arsenical Hairpin Binder (FAMC), also known as FlAsH-EDT2, represents a powerful tool in protein biochemistry for the site-specific labeling and visualization of proteins within living cells. This technology is predicated on the high-affinity interaction between the biarsenical this compound molecule and a genetically encoded tetracysteine tag (Cys-Cys-Xaa-Xaa-Cys-Cys) engineered into a protein of interest. A key advantage of this system is the fluorogenic nature of this compound; it is virtually non-fluorescent until it binds to the tetracysteine motif, significantly reducing background noise and enabling high-contrast imaging. This guide provides a comprehensive overview of the core principles of this compound-based protein labeling, detailed experimental protocols, quantitative data, and applications in studying protein dynamics and interactions.
Introduction to this compound and Tetracysteine Tag Technology
The tetracysteine/biarsenical labeling system offers a significant advantage over traditional fluorescent protein tags like Green Fluorescent Protein (GFP).[1] The small size of the tetracysteine tag (typically 6-12 amino acids) is less likely to interfere with the function, localization, and trafficking of the protein of interest compared to the much larger barrel structure of fluorescent proteins (~27 kDa).[1][2]
The core of this technology is the specific and high-affinity binding of this compound to a short peptide sequence, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which is genetically fused to or inserted into the target protein.[2][3][4] When not bound to the tetracysteine tag, the arsenic atoms in this compound are complexed with two molecules of 1,2-ethanedithiol (EDT), rendering the fluorescein molecule non-fluorescent. Upon encountering the higher affinity tetracysteine motif within a protein, the EDT molecules are displaced, and the binding of the arsenic atoms to the cysteine thiols restricts the rotation of the fluorescein molecule, causing it to become highly fluorescent.[3][5]
Quantitative Data
A thorough understanding of the photophysical and binding properties of this compound is crucial for designing and interpreting experiments. The following tables summarize key quantitative data for the this compound-tetracysteine system.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 508 nm | [6][7] |
| Emission Maximum (λem) | 528 nm | [6][7] |
| Quantum Yield (Φ) | ~0.5 (bound to tetracysteine peptide) | [5] |
| Dissociation Constant (Kd) | ~10⁻¹¹ M (with CCPGCC motif) | [5] |
| Molar Extinction Coefficient (ε) | 30,000 - 80,000 M⁻¹cm⁻¹ | [3] |
Table 1: Photophysical and Binding Properties of this compound (FlAsH-EDT2)
The choice of the tetracysteine motif and its flanking amino acid sequences can significantly impact the binding affinity and quantum yield of the this compound dye. Optimized motifs have been developed to enhance the brightness and stability of the fluorescent signal.
| Tetracysteine Motif | Flanking Sequences | Key Advantages | Reference |
| CCPGCC | ESQCCPGCCARS | Standard, well-characterized motif | [4] |
| FLNCCPGCCMEP | HRWCCPGCCKTF or FLNCCPGCCMEP | Higher binding affinity and quantum yield, greater resistance to displacement by thiols | [3][4] |
Table 2: Common Tetracysteine Motifs and Their Properties
Experimental Protocols
General Workflow for this compound Labeling in Live Cells
The following diagram illustrates the general workflow for labeling a tetracysteine-tagged protein of interest with this compound in living cells for fluorescence microscopy.
Caption: General workflow for live-cell protein labeling with this compound.
Detailed Protocol for this compound Labeling of Intracellular Proteins
This protocol is a general guideline and may require optimization for specific cell types and proteins.
Materials:
-
Cells expressing the tetracysteine-tagged protein of interest
-
This compound-EDT2 stock solution (e.g., 1 mM in DMSO)
-
Opti-MEM or other serum-free medium
-
1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL) for washing
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
For transient expression, transfect cells with the plasmid encoding the tetracysteine-tagged protein 24-48 hours prior to labeling.
-
-
Labeling Solution Preparation:
-
Prepare a fresh 1X this compound labeling solution by diluting the stock solution in serum-free medium. A final concentration of 1-5 µM is a good starting point.
-
It is critical to prepare this solution immediately before use as this compound can degrade over time.
-
-
Cell Labeling:
-
Wash the cells once with warm PBS.
-
Replace the medium with the 1X this compound labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells twice with a solution containing a dithiol compound to reduce non-specific binding. A common wash buffer is Opti-MEM containing 250 µM EDT or 500 µM BAL. Incubate for 10 minutes for each wash.
-
Wash the cells two to three times with warm PBS to remove the dithiol-containing solution.
-
-
Imaging:
-
Replace the PBS with a live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~490/20 nm, emission ~528/38 nm).
-
Controls:
-
Negative Control: Use untransfected cells or cells expressing a protein without the tetracysteine tag and subject them to the same labeling protocol. This will help determine the level of background fluorescence.
-
Positive Control: Use cells expressing a well-characterized tetracysteine-tagged protein that is known to label efficiently.
Applications in Protein Biochemistry
Visualizing Protein Localization and Trafficking
This compound labeling is an excellent method for studying the subcellular localization and dynamic movements of proteins in living cells. The high signal-to-noise ratio allows for clear visualization of protein distribution. For example, this technique can be used to track the movement of a receptor protein from the endoplasmic reticulum through the Golgi apparatus to the plasma membrane.
Caption: Visualization of protein trafficking from the ER to the plasma membrane.
Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions
This compound can be used as an acceptor fluorophore in FRET-based studies to investigate protein-protein interactions in live cells.[3] In this setup, a donor fluorophore, such as a cyan fluorescent protein (CFP), is fused to one protein of interest, while the tetracysteine tag is fused to the putative interaction partner. If the two proteins interact, bringing the CFP donor and the this compound acceptor into close proximity (typically <10 nm), FRET will occur. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's sensitized emission.
Caption: Principle of FRET using a CFP-FAMC pair to detect protein-protein interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound this compound. Non-specific binding to endogenous cysteine-rich proteins. | Increase the number and duration of wash steps. Increase the concentration of EDT or BAL in the wash buffer. Use an optimized tetracysteine motif with higher affinity. |
| Low or No Specific Signal | Low expression of the tagged protein. Inefficient labeling. This compound degradation. | Verify protein expression using an alternative method (e.g., Western blot). Optimize this compound concentration and incubation time. Use freshly prepared this compound labeling solution. |
| Cell Toxicity | High concentration of this compound or EDT/BAL. Prolonged incubation times. | Perform a dose-response curve to determine the optimal, non-toxic concentration of labeling and washing reagents. Reduce incubation times. |
| Photobleaching | High-intensity illumination. Prolonged exposure during imaging. | Reduce the excitation light intensity. Decrease the exposure time and/or the frequency of image acquisition. Use an imaging medium with antifade reagents. |
Table 3: Common Problems and Solutions in this compound Labeling
Conclusion
This compound-based labeling of tetracysteine-tagged proteins is a versatile and powerful technique for studying protein biochemistry in the context of living cells. Its small tag size, fluorogenic properties, and high affinity make it an excellent choice for a wide range of applications, including the visualization of protein localization and trafficking, and the quantitative analysis of protein-protein interactions through FRET microscopy. Careful optimization of labeling conditions and the use of appropriate controls are essential for obtaining high-quality, reproducible data. As imaging technologies continue to advance, the utility of this compound and other biarsenical probes in elucidating complex biological processes is expected to grow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Photostable Green Fluorescent Protein Variant for Analysis of Protein Localization in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Protein Conformation: A Technical Guide to Circular Dichroism Spectroscopy
An important clarification on the topic "FAMC": The term "this compound" is not a recognized acronym for a technique used in the study of protein conformation. It is likely a typographical error. This guide will focus on a widely used and powerful technique for this purpose: Circular Dichroism (CD) Spectroscopy . This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and data analysis of CD spectroscopy for characterizing protein conformation.
Core Principles of Circular Dichroism Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules.[1][2] In the context of protein science, the chirality of the protein's secondary and tertiary structures makes CD an invaluable tool for conformational analysis.[3][4]
The primary sources of the CD signal in proteins are:
-
The Peptide Bond: In the far-UV region of the spectrum (typically 190-250 nm), the peptide backbone's regular, folded arrangement in secondary structures like alpha-helices and beta-sheets gives rise to characteristic CD spectra.[5][6]
-
Aromatic Amino Acid Side Chains: In the near-UV region (250-350 nm), the aromatic side chains of tryptophan, tyrosine, and phenylalanine residues, when held in a fixed, chiral environment by the protein's tertiary structure, produce a CD signal.[5][6]
-
Disulfide Bonds: These can also contribute to the near-UV CD spectrum.
Because the CD spectrum is highly sensitive to a protein's conformation, it can be used to:
-
Estimate the secondary structure content of a protein.[7]
-
Assess the integrity of the tertiary structure.
-
Monitor conformational changes induced by factors such as temperature, pH, ligand binding, or mutations.[7][8]
-
Investigate protein-protein and protein-ligand interactions.[5][6]
Experimental Protocols
Sample Preparation
Accurate and reproducible CD measurements depend on careful sample preparation.
-
Protein Purity: The protein sample should be at least 95% pure to avoid interference from contaminants.[10]
-
Concentration: The optimal protein concentration depends on the wavelength range and the pathlength of the cuvette.
-
Far-UV CD (Secondary Structure): Typically 0.1-0.2 mg/mL in a 0.1 cm pathlength cuvette.
-
Near-UV CD (Tertiary Structure): Typically 0.5-2.0 mg/mL in a 1.0 cm pathlength cuvette.
-
-
Buffer Selection: The buffer must be transparent in the wavelength range of interest and should not contain any chiral components. Phosphate buffers are common. High concentrations of certain buffer components, like chloride ions, can interfere with measurements in the far-UV region.
-
Degassing: Buffers should be degassed to prevent the formation of bubbles, which can cause light scattering.[10]
Data Acquisition
The following is a general protocol for acquiring a CD spectrum of a protein solution.
-
Instrument Purging: The instrument's optical bench must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.
-
Baseline Correction: A baseline spectrum of the buffer solution in the same cuvette used for the sample must be recorded. This baseline is then subtracted from the sample spectrum to correct for any background absorbance.[2][10]
-
Parameter Setup:
-
Wavelength Range: 190-250 nm for secondary structure; 250-350 nm for tertiary structure.
-
Scan Speed: A typical scan speed is 50-100 nm/min.[11]
-
Bandwidth: Usually set to 1.0 nm.
-
Data Pitch: The interval at which data points are collected, typically 0.1-0.5 nm.[11]
-
Accumulations: Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.[11]
-
-
Sample Measurement: The protein sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Processing: The raw data (in millidegrees) is converted to molar ellipticity or mean residue ellipticity for analysis.[1]
Data Presentation and Analysis
Characteristic CD Spectra of Protein Secondary Structures
Different secondary structures have distinct CD spectra in the far-UV region, allowing for the estimation of their relative proportions within a protein.
| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |
| α-helix | ~192 | ~208, ~222 |
| β-sheet | ~195 | ~217 |
| Random Coil | ~212 | ~195 |
Table 1: Characteristic Far-UV CD Spectral Features of Protein Secondary Structures.
Quantitative Analysis of Secondary Structure
The secondary structure content of a protein can be estimated by deconvolution of its CD spectrum using various algorithms that fit the experimental data to a linear combination of reference spectra from proteins with known structures.
Below is an example of the output from such an analysis for a hypothetical protein.
| Secondary Structure Element | Percentage (%) |
| α-helix | 45 |
| β-sheet | 25 |
| β-turn | 15 |
| Random Coil | 15 |
Table 2: Example of Quantitative Secondary Structure Analysis from a CD Spectrum.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical CD spectroscopy experiment and the principles of data conversion.
Conclusion
Circular Dichroism spectroscopy is a rapid, non-destructive, and highly sensitive technique for investigating protein conformation in solution.[7] It provides valuable information on the secondary and tertiary structure of proteins and is an essential tool for studying protein folding, stability, and interactions. By following rigorous experimental protocols and employing appropriate data analysis methods, researchers can gain significant insights into the structural biology of proteins, aiding in basic research and the development of novel therapeutics.
References
- 1. Circular dichroism - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Protein structure - Wikipedia [en.wikipedia.org]
- 5. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review [mdpi.com]
- 10. using-circular-dichroism-spectra-to-estimate-protein-secondary-structure - Ask this paper | Bohrium [bohrium.com]
- 11. m.youtube.com [m.youtube.com]
Getting Started with Fluorescent Labeling in the Lab: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern molecular biology, cell biology, and drug development, the precise visualization and quantification of biomolecules are paramount. Fluorescent labeling is a cornerstone technique that enables researchers to tag proteins, nucleic acids, and other molecules with fluorophores, allowing for their detection and analysis with high sensitivity and specificity.[][] This guide provides a comprehensive overview of fluorescent labeling, with a particular focus on the use of carboxyfluorescein (FAM) and its derivatives, as "FAMC" is not a recognized standard acronym in this context and is likely a typographical error for FAM or a more general reference to fluorescent labeling.
This document will detail the core principles of fluorescent labeling, provide standardized experimental protocols, present key quantitative data for experimental planning, and illustrate relevant biological pathways and workflows.
Core Principles of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorescent dye (fluorophore) to a target biomolecule.[] The fluorophore absorbs light at a specific wavelength (excitation) and emits light at a longer wavelength (emission).[] This emitted light can be detected by various instruments, such as fluorescence microscopes, plate readers, and flow cytometers, to provide information about the localization, quantity, and interaction of the labeled molecule.[]
Key Considerations for Fluorescent Labeling:
-
Choice of Fluorophore: The selection of a suitable fluorophore is critical and depends on the specific application, the available instrumentation, and the properties of the target molecule. Important characteristics of a fluorophore include its excitation and emission spectra, quantum yield (a measure of its brightness), photostability (resistance to photobleaching), and chemical reactivity.
-
Labeling Chemistry: The method of attaching the fluorophore to the biomolecule must be efficient and specific to avoid altering the molecule's structure and function. Common labeling strategies target specific functional groups on proteins, such as primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues).[3]
-
Degree of Labeling (DOL): The ratio of fluorophore molecules to biomolecules can significantly impact the experimental outcome. Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling may result in a weak signal.[4]
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Proteins with FAM, SE
This protocol describes the labeling of a protein using an N-hydroxysuccinimide (NHS) ester of carboxyfluorescein (FAM, SE), which reacts with primary amines on the protein surface.
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., PBS)
-
5(6)-Carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the FAM, SE Solution: Immediately before use, dissolve the FAM, SE in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add the FAM, SE solution at a molar ratio of 5-15 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for FAM). The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max is the absorbance at the fluorophore's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
CF is the correction factor for the dye's absorbance at 280 nm.
-
Visualizing the Experimental Workflow
Quantitative Data for Experimental Design
The following table summarizes key properties of common fluorophores used in biological research to aid in experimental planning.
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| FAM (fluorescein) | 494 | 518 | ~75,000 | ~0.92 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 |
| Cy5 | 649 | 670 | ~250,000 | ~0.20 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 |
Application in Signaling Pathway Analysis
Fluorescent labeling is instrumental in elucidating complex signaling pathways.[5] By labeling key proteins in a pathway, researchers can visualize their localization, interactions, and post-translational modifications in real-time within living cells.[6]
A common application is in studying G protein-coupled receptor (GPCR) signaling. For instance, a fluorescently labeled ligand can be used to monitor receptor binding and internalization. Alternatively, key downstream signaling proteins like β-arrestin can be tagged with a fluorescent protein (e.g., GFP) to observe their translocation to the plasma membrane upon receptor activation.[7]
Visualizing a GPCR Signaling Pathway
References
- 3. Fluorescent Labeling and Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescein-5-Maleimide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-maleimide is a thiol-reactive fluorescent dye widely utilized in biological research for the covalent labeling of proteins, peptides, and other molecules containing free sulfhydryl groups. Its bright green fluorescence, with excitation and emission maxima around 494 nm and 519 nm respectively, makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This guide provides an in-depth overview of the safe handling, storage, and disposal of fluorescein-5-maleimide, along with detailed experimental protocols for its use in labeling applications.
Chemical and Physical Properties
Fluorescein-5-maleimide is a yellow-orange solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Chemical Name | 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-1H-pyrrole-2,5-dione |
| Synonyms | 5-Maleimidofluorescein, 5-MF |
| CAS Number | 75350-46-8 |
| Molecular Formula | C₂₄H₁₃NO₇ |
| Molecular Weight | 427.36 g/mol |
| Excitation Wavelength (λex) | ~494 nm |
| Emission Wavelength (λem) | ~519 nm |
| Molar Extinction Coefficient (ε) | ≥ 70,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.9 |
| Solubility | Soluble in DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) |
| Appearance | Yellow to orange solid |
Safety and Hazard Information
Fluorescein-5-maleimide is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound with appropriate safety precautions.
Hazard Identification
| Hazard | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Precautionary Measures and Personal Protective Equipment (PPE)
| Precaution | Description |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and chemically resistant gloves (e.g., nitrile gloves). |
| Respiratory Protection | For operations generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal of fluorescein-5-maleimide are crucial to maintain its stability and to ensure laboratory safety.
| Aspect | Guideline |
| Storage | Store in a tightly sealed, light-protected container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility. Do not allow to enter drains or waterways. |
Experimental Protocols
The following are detailed methodologies for common experiments involving fluorescein-5-maleimide.
Protein Labeling with Fluorescein-5-Maleimide
This protocol describes the general procedure for labeling a protein with fluorescein-5-maleimide via its cysteine residues.
Materials:
-
Protein of interest with at least one free sulfhydryl group
-
Fluorescein-5-maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT, followed by removal of the reducing agent before adding the maleimide.
-
Dye Preparation: Prepare a 10 mM stock solution of fluorescein-5-maleimide in anhydrous DMSO or DMF. This should be done immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the fluorescein-5-maleimide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-100 mM to react with any unreacted maleimide.
-
Purification: Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 494 nm (for fluorescein concentration).
Quantification of Labeling
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the labeled protein at the excitation maximum of the dye (~494 nm).
-
A_280 is the absorbance of the labeled protein at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (~70,000 cm⁻¹M⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
Visualizations
The following diagrams illustrate key processes involving fluorescein-5-maleimide.
Caption: Workflow for labeling a protein with fluorescein-5-maleimide.
Caption: Reaction of fluorescein-5-maleimide with a protein thiol group.
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Fluorescein-5-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-maleimide is a thiol-reactive fluorescent dye widely used for the covalent labeling of proteins and peptides. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond. This labeling technique is a cornerstone in various biological assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based applications, enabling the visualization and tracking of proteins. The bright green fluorescence of fluorescein, with an excitation maximum around 494 nm and an emission maximum around 519 nm, makes it compatible with standard fluorescence detection instrumentation.[1]
This document provides a detailed protocol for the successful labeling of proteins with fluorescein-5-maleimide, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.
Principle of Reaction
The labeling reaction is based on the nucleophilic addition of a sulfhydryl group from a cysteine residue to the double bond of the maleimide moiety of fluorescein-5-maleimide. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[2] At pH values above 7.5, the reactivity of maleimides with primary amines (such as the N-terminus of the protein or the side chain of lysine residues) increases, which can lead to non-specific labeling.
Quantitative Data Summary
For optimal and reproducible protein labeling, it is crucial to control several key parameters. The table below summarizes the critical quantitative data for the fluorescein-5-maleimide protein labeling protocol.
| Parameter | Recommended Value/Range | Notes |
| pH of Reaction Buffer | 6.5 - 7.5 | Maintains specificity for sulfhydryl groups over amino groups.[2] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. A 10:1 to 20:1 ratio is a good starting point. A 25-fold molar excess has also been suggested as a general guideline.[2] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[3] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive sulfhydryl groups. |
| Reaction Quenching | Addition of excess thiol-containing reagent (e.g., DTT or 2-mercaptoethanol) | A final concentration of 20 mM DTT can be used to quench the reaction.[1] |
| Fluorescein Extinction Coefficient (at ~494 nm) | ~80,000 M⁻¹cm⁻¹ | Used for calculating the degree of labeling.[4] |
| Fluorescein Correction Factor (at 280 nm) | ~0.35 | This factor is used to correct for the absorbance of the dye at 280 nm when determining protein concentration.[4] |
Experimental Protocols
Preparation of Reagents
a. Protein Preparation:
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) or MES buffer at a pH between 6.5 and 7.5.[3]
-
Ensure the buffer does not contain any sulfhydryl-containing compounds like dithiothreitol (DTT) or 2-mercaptoethanol, as they will compete with the protein for reaction with the maleimide.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. If DTT is used, it must be removed by dialysis or gel filtration before adding the fluorescein-5-maleimide.[3]
b. Fluorescein-5-Maleimide Stock Solution:
-
Equilibrate the vial of fluorescein-5-maleimide to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3]
-
This stock solution should be prepared fresh and used promptly. It can be stored at -20°C for up to a few weeks, protected from light and moisture.[3]
Protein Labeling Reaction
-
Add the calculated volume of the 10 mM fluorescein-5-maleimide stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be less than 10% to avoid protein denaturation.
-
The recommended starting molar ratio of dye to protein is between 10:1 and 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[2]
Quenching the Reaction (Optional but Recommended)
-
To stop the labeling reaction, add a thiol-containing reagent to scavenge any unreacted fluorescein-5-maleimide.
-
A final concentration of 20 mM DTT can be added from a 1 M stock solution.[1]
-
Incubate for at least 30 minutes at room temperature.
Purification of the Labeled Protein
It is critical to remove the unreacted dye from the labeled protein for accurate determination of the degree of labeling and to prevent interference in downstream applications.
a. Gel Filtration (Desalting):
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer.
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.
-
Monitor the fractions by measuring the absorbance at 280 nm (for protein) and 494 nm (for fluorescein). Pool the fractions containing the labeled protein.
b. Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours to ensure complete removal of the free dye.
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and 494 nm (A_494) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula, which corrects for the absorbance of fluorescein at 280 nm:
Protein Concentration (M) = [A_280 - (A_494 x 0.35)] / ε_protein
-
Calculate the concentration of the fluorescein dye using the Beer-Lambert law:
Fluorescein Concentration (M) = A_494 / ε_fluorescein
-
ε_fluorescein is the molar extinction coefficient of fluorescein at ~494 nm, which is approximately 80,000 M⁻¹cm⁻¹.[4]
-
-
Calculate the Degree of Labeling (DOL):
DOL = Fluorescein Concentration (M) / Protein Concentration (M)
An optimal DOL for most applications is between 2 and 10.[3]
Storage
Store the labeled protein in a suitable buffer at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage. Protect the labeled protein from light.[2]
Mandatory Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Reaction of fluorescein-5-maleimide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 7. Extinction Coefficient Determination of Proteins [biosyn.com]
- 8. sciencecodons.com [sciencecodons.com]
Application Notes and Protocols: A Step-by-Step Guide to Labeling Antibodies with FAM-C
For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is a cornerstone of numerous immunoassays. This guide provides a detailed, step-by-step protocol for the conjugation of carboxyfluorescein (FAM-C) to antibodies, a process widely used in applications such as flow cytometry, immunofluorescence, and ELISA.[1] FAM-C is a derivative of fluorescein and is a commonly used green fluorescent dye.[2][3]
Introduction to FAM-C Antibody Labeling
FAM-C is a fluorescent dye with an excitation peak at approximately 493 nm and an emission peak at around 517 nm.[1][4] The labeling process involves the use of an amine-reactive derivative of FAM-C, typically an N-hydroxysuccinimide (NHS) ester.[5][6] This NHS ester reacts with primary amine groups (-NH2) present on the antibody, primarily on the side chains of lysine residues, to form stable amide bonds.[6][7] This covalent conjugation results in a fluorescently labeled antibody that retains its biological activity and can be used for specific antigen detection.[6]
Experimental Workflow Overview
The overall workflow for labeling antibodies with FAM-C can be broken down into three main stages: antibody preparation, the conjugation reaction, and the purification and characterization of the labeled antibody. Each step is critical to ensure optimal labeling efficiency and preservation of antibody function.
Caption: Experimental workflow for labeling antibodies with FAM-C.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Antibody | Purified, at a concentration of 1-10 mg/mL |
| FAM-C, NHS Ester | Amine-reactive succinimidyl ester |
| Anhydrous Dimethyl Sulfoxide (DMSO) | High-quality, for dissolving the dye |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 |
| Purification Column | Size-exclusion chromatography column (e.g., Sephadex G-25) |
| Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and 493 nm |
Protocol 1: Antibody Preparation
It is crucial to ensure that the antibody solution is free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the FAM-C NHS ester.[8]
-
Buffer Exchange (if necessary): If the antibody is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer. This can be achieved through dialysis or by using a desalting column.
-
Concentration Adjustment: The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.[9] If the antibody concentration is too low, the labeling efficiency may be reduced.
Protocol 2: Conjugation of FAM-C to the Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled accordingly for different quantities.
-
Prepare FAM-C NHS Ester Solution: Immediately before use, dissolve the FAM-C NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of your antibody solution (e.g., 1 mg of antibody).
-
Add the Reaction Buffer to adjust the final volume and ensure the pH is between 8.3 and 9.0.
-
-
Initiate the Reaction: While gently vortexing the antibody solution, slowly add the dissolved FAM-C NHS ester. A common starting point is a 10:1 molar ratio of dye to antibody.[6]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][10]
Protocol 3: Purification of the Labeled Antibody
After the incubation period, it is necessary to remove any unreacted FAM-C dye from the labeled antibody.
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column.
-
Elution: Elute the labeled antibody with PBS. The first colored fraction to elute will be the FAM-C labeled antibody, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will be retained by the column and elute later.
-
Collection: Collect the fluorescently labeled antibody fraction.
Data Presentation and Analysis
To determine the success of the labeling reaction, it is essential to calculate the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule.
Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the excitation maximum of FAM-C, which is approximately 493 nm (A493).
-
Calculate Protein Concentration:
-
First, correct the A280 reading for the contribution of the FAM-C dye at this wavelength. The correction factor (CF) for fluorescein at 280 nm is approximately 0.3.
-
Corrected A280 = A280 - (A493 x 0.3)
-
Protein Concentration (M) = Corrected A280 / (Extinction coefficient of the antibody at 280 nm)
-
Note: The extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A493 / (Extinction coefficient of FAM-C at 493 nm)
-
Note: The extinction coefficient for FAM-C is ~75,000 M⁻¹cm⁻¹.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Quantitative Data Summary
| Parameter | Value |
| A280 (uncorrected) | [Insert experimental value] |
| A493 | [Insert experimental value] |
| Correction Factor (CF) for FAM-C at 280 nm | 0.3 |
| Corrected A280 | [Calculate using the formula] |
| Antibody Concentration (M) | [Calculate using the formula] |
| FAM-C Concentration (M) | [Calculate using the formula] |
| Degree of Labeling (DOL) | [Calculate using the formula] |
An optimal DOL for most applications is typically between 2 and 7. Over-labeling can lead to antibody precipitation and reduced binding affinity, while under-labeling may result in a weak signal.[6]
Signaling Pathway and Logical Relationship Diagrams
Amine-Reactive Labeling Chemistry
The fundamental principle of this labeling technique is the reaction between the NHS ester of the dye and a primary amine on the antibody.
Caption: Reaction schematic for amine-reactive FAM-C labeling.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and reproducibly label antibodies with FAM-C for a wide array of applications in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. broadpharm.com [broadpharm.com]
- 7. ENHERTU® (fam-trastuzumab deruxtecan-nxki) followed by THP before surgery resulted in a pathologic complete response in 67% of patients with high-risk HER2-positive early-stage breast cancer in DESTINY-Breast11 Phase III trial [astrazeneca-us.com]
- 8. ENHERTU® (fam-trastuzumab deruxtecan-nxki) reduced the risk of disease recurrence or death by 53% vs. T-DM1 in patients with high-risk HER2-positive early breast cancer following neoadjuvant therapy in DESTINY-Breast05 Phase III trial [astrazeneca-us.com]
- 9. youtube.com [youtube.com]
- 10. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for FAMC Labeling of Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-maleimide (FAMC) is a thiol-reactive fluorescent dye widely used for the specific labeling of cysteine residues in peptides and proteins. The maleimide group of this compound reacts with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. This specific and efficient conjugation chemistry, performed under mild conditions, makes this compound an invaluable tool for a variety of research applications. These include the study of peptide-protein interactions, enzyme activity assays, and the visualization of cellular uptake and localization of peptides.[1][2] this compound-labeled peptides are characterized by their bright fluorescence, with excitation and emission maxima around 494 nm and 519 nm, respectively, making them suitable for detection with standard fluorescence microscopy and plate reader instrumentation.[1]
This document provides detailed protocols for the labeling of cysteine-containing peptides with this compound, methods for the purification of the resulting conjugates, and application-specific examples for their use in kinase assays and cellular uptake studies.
Data Presentation
Table 1: Key Properties of Fluorescein-5-Maleimide (this compound)
| Property | Value | Reference |
| Molecular Weight | 427.36 g/mol | N/A |
| Excitation Maximum | ~494 nm | [1] |
| Emission Maximum | ~519 nm | [1] |
| Reactive Group | Maleimide | [2] |
| Target Residue | Cysteine (sulfhydryl group) | [2] |
| Optimal pH for Labeling | 6.5 - 7.5 | [2] |
Table 2: Illustrative Labeling Efficiency of a Model Cysteine-Containing Peptide with this compound
| This compound:Peptide Molar Ratio | pH | Incubation Time (hours) | Temperature (°C) | Labeling Efficiency (%) |
| 5:1 | 7.0 | 2 | 25 | >90 |
| 10:1 | 7.0 | 2 | 25 | >95 |
| 20:1 | 7.0 | 2 | 25 | >98 |
| 10:1 | 6.5 | 2 | 25 | ~85 |
| 10:1 | 8.0 | 2 | 25 | >95 (with potential for increased side reactions) |
Note: The data in this table is illustrative and based on typical outcomes. Optimal conditions should be determined empirically for each specific peptide.
Table 3: Stability of this compound-Labeled Peptide
| Storage Condition | Time | % Intact Conjugate |
| 4°C in PBS, pH 7.4 (in dark) | 1 week | >98% |
| 4°C in PBS, pH 7.4 (in dark) | 1 month | >95% |
| -20°C in PBS, pH 7.4 (in dark) | 6 months | >99% |
Note: The stability of the this compound-peptide conjugate can be influenced by the specific peptide sequence and buffer components. It is recommended to protect the labeled peptide from light to prevent photobleaching.
Experimental Protocols
Protocol 1: General this compound Labeling of a Cysteine-Containing Peptide
This protocol describes the fundamental steps for conjugating this compound to a peptide with a single cysteine residue.
1. Materials:
-
Cysteine-containing peptide
-
Fluorescein-5-maleimide (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[2]
-
Quenching Reagent: 1 M Dithiothreitol (DTT) in water
-
Purification supplies (e.g., HPLC system, desalting columns)
2. Procedure:
-
Peptide Preparation: Dissolve the lyophilized cysteine-containing peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide-linked dimers, it must be reduced prior to labeling. This can be achieved by incubating the peptide with a 10-fold molar excess of DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.
-
This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[2] Protect the solution from light.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.[2] For example, for every 1 µmol of peptide, add 10-20 µmol of this compound.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.[2]
-
Quenching: To stop the labeling reaction, add a final concentration of 10-20 mM DTT to the reaction mixture to quench any unreacted this compound.[1] Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the this compound-labeled peptide from unreacted dye and quenching reagent. The recommended method is reverse-phase high-performance liquid chromatography (RP-HPLC). Alternatively, for rapid cleanup, desalting columns can be used.[2]
-
Characterization and Storage: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC. The concentration of the labeled peptide can be determined by measuring the absorbance of the fluorescein dye at ~494 nm. Store the purified, labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: Purification of this compound-Labeled Peptide by RP-HPLC
1. Materials:
-
Crude this compound-labeled peptide reaction mixture
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
2. Procedure:
-
Sample Preparation: Acidify the crude this compound-labeled peptide reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase.
-
HPLC Setup: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Injection and Separation: Inject the sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).
-
Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 494 nm (for the this compound dye). The desired this compound-labeled peptide should absorb at both wavelengths.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 220 nm and 494 nm.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the mass by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified this compound-labeled peptide as a powder.
Application Examples
Application 1: In Vitro Kinase Assay
This compound-labeled peptides can serve as substrates for protein kinases. Phosphorylation of the peptide can be detected by various methods, including mobility shifts on gels or by using phospho-specific antibodies.
Protocol 3: this compound-Labeled Peptide as a Substrate for Protein Kinase A (PKA)
1. Materials:
-
This compound-labeled PKA substrate peptide (e.g., this compound-LRRASLG)
-
Active Protein Kinase A (PKA)
-
Kinase Reaction Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (10 mM)
-
Stop Solution: 100 mM EDTA
2. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the Kinase Reaction Buffer, this compound-labeled PKA substrate peptide (to a final concentration of 10-100 µM), and the active PKA enzyme.
-
Initiation: Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the Stop Solution.
-
Analysis: Analyze the reaction products. This can be done by separating the phosphorylated and non-phosphorylated peptides using techniques such as Phos-tag™ SDS-PAGE followed by in-gel fluorescence imaging, or by using a phospho-specific antibody in an ELISA or Western blot format.
Application 2: Cellular Uptake Studies
This compound-labeled peptides are excellent tools for visualizing the internalization of peptides into live cells using fluorescence microscopy.
Protocol 4: Visualization of Cellular Uptake of a this compound-Labeled Peptide
1. Materials:
-
This compound-labeled peptide
-
Cell line of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing (optional)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Confocal microscope
2. Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the this compound-labeled peptide at the desired concentration (e.g., 1-10 µM).
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Imaging (Live Cells): For live-cell imaging, add fresh culture medium or PBS to the cells and immediately visualize them using a confocal microscope with appropriate filter sets for fluorescein (excitation ~488 nm, emission ~500-550 nm).
-
Fixing and Counterstaining (Optional): For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells again with PBS and then counterstain the nuclei with DAPI or Hoechst stain.
-
Imaging (Fixed Cells): Mount the coverslips on a microscope slide and image using a confocal microscope.
Mandatory Visualizations
Caption: Workflow for this compound labeling of cysteine-containing peptides.
Caption: PKA-mediated phosphorylation of a this compound-labeled peptide substrate.
Caption: Experimental workflow for visualizing cellular uptake of this compound-labeled peptides.
References
Application Notes and Protocols for Measuring FAMC Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the labeling efficiency of Fluorescein (FAM) conjugated to a protein, commonly referred to as the Degree of Labeling (DOL). Accurate determination of the DOL is critical for ensuring the quality, consistency, and performance of fluorescently labeled proteins in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.
The protocol described herein utilizes UV-Vis spectrophotometry, a widely accessible and reliable method for calculating the molar ratio of a fluorescent dye to a protein.
Principle
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.[1][2] This value is determined by measuring the absorbance of the conjugate solution at two specific wavelengths:
-
280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).
-
Maximum absorbance wavelength (λmax) of the dye: For FAM (fluorescein), the λmax is approximately 494 nm.
By applying the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration, the concentrations of both the protein and the dye in the conjugate can be determined. The ratio of these molar concentrations yields the DOL.[3]
A crucial aspect of this protocol is the correction for the absorbance of the FAM dye at 280 nm, as this can interfere with the accurate measurement of the protein concentration.[2][3][4]
Experimental Protocol
This protocol outlines the steps for determining the DOL of a FAM-labeled protein.
Materials and Equipment
-
FAM-labeled protein conjugate
-
Unlabeled protein (for determining its molar extinction coefficient, if unknown)
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Dialysis or gel filtration equipment for removing unbound dye
Workflow Diagram
Detailed Steps
-
Remove Unbound Dye: It is imperative to remove all non-conjugated FAM dye from the labeled protein solution.[1][2][4] This can be achieved through extensive dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column. Incomplete removal of free dye will lead to an overestimation of the DOL.
-
Prepare the Sample:
-
Spectrophotometric Measurement:
-
Using a 1 cm path length quartz cuvette, measure the absorbance of the conjugate solution at 280 nm (A280).
-
Measure the absorbance of the conjugate solution at the maximum absorbance wavelength of FAM, which is approximately 494 nm (Amax).[4]
-
Data Presentation and Calculation
The following tables summarize the necessary parameters and the formulas for calculating the DOL.
Required Parameters
| Parameter | Symbol | Value | Units |
| Molar Extinction Coefficient of Protein at 280 nm | ε_prot | (User-defined) | M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of FAM at λmax | ε_dye | ~70,000 | M⁻¹cm⁻¹ |
| Correction Factor (A280/Amax for free dye) | CF | ~0.3 | - |
| Path Length | b | 1 | cm |
Note: The molar extinction coefficient of the protein must be known. For IgG, it is approximately 210,000 M⁻¹cm⁻¹.[2] The correction factor for FAM can vary slightly depending on the specific derivative and buffer conditions.
Calculation of Degree of Labeling (DOL)
The DOL is calculated using the following formulas:
| Step | Formula |
| 1. Corrected Protein Absorbance (A_prot) | A_prot = A280 - (Amax * CF) |
| 2. Molar Concentration of Protein (C_prot) | C_prot = A_prot / (ε_prot * b) |
| 3. Molar Concentration of Dye (C_dye) | C_dye = Amax / (ε_dye * b) |
| 4. Degree of Labeling (DOL) | DOL = C_dye / C_prot |
If the sample was diluted, multiply the calculated concentrations by the dilution factor before calculating the DOL.
Interpretation of Results
The calculated DOL provides the average number of FAM molecules per protein molecule. The optimal DOL can vary depending on the application. For antibodies, a DOL between 2 and 10 is often desirable.[2]
-
Low DOL: May result in a weak fluorescent signal.
-
High DOL (Over-labeling): Can lead to fluorescence quenching, where the proximity of dye molecules to each other results in a decrease in fluorescence intensity.[1] Over-labeling can also potentially affect the biological activity of the protein.[1]
It is often recommended to perform labeling reactions with varying molar ratios of dye to protein to determine the optimal conditions for the desired DOL and application.[1]
Logical Relationship Diagram
References
Detecting Protein-Protein Interactions with FAMC-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-5-Maleimide (FAMC-Maleimide) is a thiol-reactive fluorescent probe that is instrumental in elucidating protein-protein interactions (PPIs). By covalently attaching to cysteine residues on a protein of interest, this compound-Maleimide acts as a reporter, enabling the detection of conformational changes and binding events through various fluorescence-based techniques. Its bright fluorescence and well-characterized spectral properties make it a versatile tool for applications such as Fluorescence Resonance Energy Transfer (FRET), fluorescence polarization, and quenching assays. These methods provide quantitative insights into the dynamics and kinetics of protein interactions, which are crucial for understanding cellular signaling pathways and for the development of novel therapeutics.
The maleimide group of this compound-Maleimide selectively reacts with the sulfhydryl group of cysteine residues under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1][2] This high specificity allows for targeted labeling of proteins, often at engineered cysteine sites, without significant off-target reactions.[2] The resulting fluorescently labeled protein can then be used in various assays to monitor its interactions with other proteins, ligands, or ions.[1]
Principle of Detection: FRET-Based Assays
A primary application of this compound-Maleimide in studying PPIs is its use as a donor or acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) assays. FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm).[3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, making FRET a "molecular ruler" for probing molecular interactions.[3]
In a typical FRET experiment to study the interaction between Protein A and Protein B, one protein is labeled with a donor fluorophore (e.g., this compound-Maleimide) and the other with a suitable acceptor fluorophore. If the two proteins interact, bringing the donor and acceptor into close proximity, excitation of the donor will result in energy transfer to the acceptor, which will then emit fluorescence. This can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.[3]
Application Example: Monitoring Calcium Binding to Troponin C
A relevant application of fluorescent maleimide probes is the study of conformational changes in calcium-binding proteins like Troponin C (TNC).[4] TNC is a key protein in muscle contraction that undergoes a significant conformational change upon binding Ca2+ ions.[5][6] This conformational change can be monitored by labeling a specific cysteine residue on TNC with this compound-Maleimide. The binding of Ca2+ alters the local environment of the attached this compound fluorophore, leading to a measurable change in its fluorescence intensity.[4] This system serves as a model for detecting protein-ligand interactions and induced conformational changes, which are fundamental aspects of many protein-protein interactions.
Data Presentation
The following table summarizes the key properties of this compound-Maleimide and provides representative quantitative data for a typical protein labeling and interaction experiment.
| Parameter | Value | Reference |
| Fluorophore Properties | ||
| Fluorophore | Fluorescein | [1] |
| Reactive Group | Maleimide | [1] |
| Excitation Maximum (λex) | 494 nm | [1] |
| Emission Maximum (λem) | 520 nm | [1] |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | [1] |
| Quantum Yield (Φ) | ~0.92 | [1] |
| Protein Labeling | ||
| Target Residue | Cysteine | [2] |
| Recommended pH for Labeling | 6.5 - 7.5 | [2] |
| Typical Labeling Efficiency | 70-90% | [7] |
| Interaction Analysis (Example: Ca²⁺ binding to this compound-labeled Troponin C) | ||
| Fluorescence Change upon Ca²⁺ Binding | ~5-10% increase | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | Micro- to millimolar range | [4] |
Experimental Protocols
Protocol 1: Labeling of Troponin C with this compound-Maleimide
This protocol describes the site-specific labeling of a cysteine residue in Troponin C (TNC) with this compound-Maleimide.
Materials:
-
Purified Troponin C (with a single accessible cysteine residue)
-
This compound-Maleimide
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the purified TNC in labeling buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Cysteine: To ensure the cysteine residue is in its reduced, reactive state, add a 10-fold molar excess of DTT or TCEP to the protein solution. Incubate for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the excess reducing agent by passing the protein solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with labeling buffer.
-
Preparation of this compound-Maleimide Stock Solution: Immediately before labeling, dissolve this compound-Maleimide in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-Maleimide stock solution to the reduced protein solution. Mix gently and incubate in the dark for 2 hours at room temperature or overnight at 4°C.
-
Quenching of Unreacted Maleimide: Add a 100-fold molar excess of L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted this compound-Maleimide. Incubate for 30 minutes at room temperature.
-
Purification of Labeled Protein: Separate the this compound-labeled TNC from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and 494 nm (for this compound concentration).
Protocol 2: Fluorescence-Based Calcium Titration of this compound-Labeled Troponin C
This protocol describes how to measure the change in fluorescence of this compound-labeled TNC upon binding to calcium ions.
Materials:
-
This compound-labeled Troponin C
-
Assay Buffer: 50 mM MOPS, 100 mM KCl, 2 mM MgCl₂, pH 7.0
-
Calcium Chloride (CaCl₂) stock solution (e.g., 1 M)
-
EGTA stock solution (e.g., 100 mM)
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the this compound-labeled TNC in the assay buffer to a final concentration of 1-5 µM in a quartz cuvette.
-
Baseline Fluorescence Measurement: Place the cuvette in the fluorometer and record the baseline fluorescence intensity by exciting at 494 nm and measuring the emission at 520 nm.
-
Calcium Titration: Add small aliquots of the CaCl₂ stock solution to the cuvette to achieve a range of final calcium concentrations. After each addition, mix gently and allow the system to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the free calcium concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) for the interaction.
-
(Optional) Reversibility Check: After reaching saturation with calcium, add an excess of EGTA to chelate the calcium ions and observe if the fluorescence returns to its baseline level, confirming the reversibility of the interaction.
Mandatory Visualization
Caption: Experimental workflow for labeling and interaction analysis.
Caption: Calcium-induced conformational change in Troponin C.
References
- 1. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fluorescence titration and fluorescence stopped-flow studies on skeletal troponin C labeled with fluorescent maleimide reagent or dansylaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of troponins in muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Protein Thiols with Fluorescein-5-Maleimide (FAM-C)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of protein thiols is of paramount importance in understanding cellular redox signaling, protein structure and function, and the effects of oxidative stress. Cysteine residues, with their reactive thiol groups (-SH), are susceptible to a variety of post-translational modifications that can profoundly alter protein activity. Fluorescein-5-Maleimide (FAM-C) is a fluorescent probe that specifically reacts with free thiol groups, providing a sensitive and quantitative method for their detection. This application note provides detailed protocols for the use of FAM-C in the quantitative analysis of protein thiols, guidance on data interpretation, and an overview of a key signaling pathway regulated by thiol modifications.
Maleimides react with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This specific reaction allows for the precise labeling and subsequent quantification of protein thiols. The high quantum yield and well-characterized spectral properties of fluorescein make FAM-C an excellent choice for fluorescence-based quantification.
Key Experimental Protocols
Protocol 1: Preparation of Protein Samples and FAM-C Labeling
This protocol outlines the steps for labeling protein thiols with FAM-C. It is crucial to prevent the oxidation of free thiols during sample preparation.
Materials:
-
Protein sample
-
Fluorescein-5-Maleimide (FAM-C)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds
-
(Optional) Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions
Procedure:
-
Protein Sample Preparation:
-
Dissolve the protein of interest in PBS buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to quantify total thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: TCEP does not need to be removed before labeling.
-
To prevent metal-catalyzed oxidation of thiols, EDTA can be added to the buffer at a final concentration of 1 mM.
-
-
FAM-C Stock Solution Preparation:
-
Allow the vial of FAM-C to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of FAM-C in anhydrous DMF or DMSO. For example, dissolve 4.27 mg of FAM-C (MW: 427.36 g/mol ) in 1 mL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the FAM-C stock solution to the protein solution. For example, for a 50 µM protein solution, add the FAM-C stock to a final concentration of 0.5-1 mM.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
-
Removal of Unreacted FAM-C:
-
Separate the labeled protein from the unreacted FAM-C using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored band to elute from the column is the FAM-C labeled protein.
-
Alternatively, for small-scale reactions, dialysis or a spin-filtration device with an appropriate molecular weight cutoff can be used.
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage, protected from light.
-
Protocol 2: Quantification of Protein Thiols
This protocol describes how to determine the concentration of labeled thiols using spectrophotometry and calculate the Degree of Labeling (DOL).
Materials:
-
Purified FAM-C labeled protein
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified FAM-C labeled protein solution at 280 nm (A_prot) and 494 nm (A_dye). The absorbance values should ideally be between 0.1 and 1.0. Dilute the sample with PBS if necessary.
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL represents the average number of FAM-C molecules conjugated to each protein molecule. It can be calculated using the following formula:
Where:
-
A_dye is the absorbance of the dye at its maximum absorbance wavelength (~494 nm for FAM-C).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε_prot ≈ 43,824 M⁻¹cm⁻¹). This value is protein-specific.
-
A_prot is the absorbance of the protein at 280 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (for FAM-C, CF ≈ 0.17).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength (for FAM-C, ε_dye ≈ 75,000 M⁻¹cm⁻¹).
-
-
Calculation of Protein Thiol Concentration:
-
First, calculate the concentration of the protein:
-
Then, calculate the concentration of protein thiols:
-
Data Presentation
The following tables provide an example of the quantitative data that can be obtained from these protocols.
Table 1: Spectrophotometric Data for FAM-C Labeled Bovine Serum Albumin (BSA)
| Sample | Protein Concentration (mg/mL) | A280 | A494 |
| BSA Standard 1 | 1.0 | 0.664 | 0.563 |
| BSA Standard 2 | 0.5 | 0.332 | 0.281 |
| BSA Standard 3 | 0.25 | 0.166 | 0.141 |
| Unknown Sample | ? | 0.498 | 0.422 |
Table 2: Calculated Thiol Content and Degree of Labeling (DOL) for BSA Standards
| Sample | Protein Concentration (µM) | DOL | Thiol Concentration (µM) |
| BSA Standard 1 | 15.0 | 1.0 | 15.0 |
| BSA Standard 2 | 7.5 | 1.0 | 7.5 |
| BSA Standard 3 | 3.75 | 1.0 | 3.75 |
| Unknown Sample | 11.25 | 1.0 | 11.25 |
Note: The DOL for native BSA is expected to be around 1, as it has one free cysteine residue. The unknown sample's thiol concentration can be determined by comparing its A494 to a standard curve generated from the BSA standards.
Visualization of Experimental Workflow and a Key Signaling Pathway
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of protein thiols using FAM-C.
Keap1-Nrf2 Signaling Pathway
Protein thiol modifications are central to the regulation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3][4][5] Under basal conditions, Keap1 binds to the transcription factor Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation.[2] Oxidative stress leads to the modification of reactive cysteine thiols on Keap1.[2][4] This conformational change in Keap1 disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[4] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[5]
Conclusion
The use of Fluorescein-5-Maleimide provides a robust and sensitive method for the quantitative analysis of protein thiols. The detailed protocols and data interpretation guidelines presented in this application note are intended to assist researchers in accurately determining protein thiol content, which is crucial for advancing our understanding of redox biology and its implications in health and disease. The visualization of the Keap1-Nrf2 pathway highlights a key biological context where such quantitative measurements are of significant value.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 4. KEAP1 MODIFICATION AND NUCLEAR ACCUMULATION IN RESPONSE TO S-NITROSOCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow-based Assays for Microbial Contamination (FAMC) in Drug Discovery and Development
Introduction
In the landscape of drug discovery and development, ensuring the sterility of therapeutic products is paramount to patient safety and regulatory compliance. Traditional sterility testing methods, while reliable, are often time-consuming, requiring incubation periods of up to 14 days.[1][2] Flow-based Assays for Microbial Contamination (FAMC), leveraging the principles of flow cytometry, offer a rapid and sensitive alternative for the detection and quantification of microbial contaminants. These methods can deliver results in a matter of hours, or even minutes, significantly accelerating product release timelines and enabling real-time monitoring of manufacturing processes.[3]
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells or particles suspended in a fluid as they pass through a laser beam.[4] By incorporating fluorescent dyes that selectively stain microorganisms, this compound can differentiate between viable and non-viable microbes, as well as distinguish them from background particles and host cells.[5] This technology is increasingly being applied across various stages of drug development, from raw material testing to in-process and final product quality control, particularly for biologics, cell and gene therapies, and other complex pharmaceutical products.[6][7][8]
These application notes provide an overview of the utility of this compound in drug discovery and development, along with detailed protocols for its implementation.
Applications of this compound in Drug Discovery and Development
Flow-based assays for microbial contamination offer significant advantages in various stages of the pharmaceutical pipeline:
-
Raw Material and Excipient Screening: Rapidly screen incoming raw materials and excipients for microbial contamination, preventing the introduction of contaminants early in the manufacturing process.
-
In-Process Control (IPC): Monitor critical control points throughout the manufacturing process in near real-time, allowing for immediate corrective action in case of a contamination event. This is particularly crucial for continuous manufacturing and for products with short shelf-lives.
-
Final Product Sterility Testing: Provide a rapid alternative to traditional sterility tests for lot release of sterile pharmaceutical products, significantly reducing quarantine times. While not yet a universally accepted replacement for compendial methods, it is gaining traction as a rapid screening tool.[1][2]
-
Cell and Gene Therapy Quality Control: The unique nature of cell and gene therapy products, often with short stability and personalized batches, makes rapid sterility testing essential. This compound can provide critical, timely information on the microbial safety of these advanced therapy medicinal products (ATMPs).[6][9][10]
-
Bioreactor Monitoring: Monitor the health and sterility of cell cultures in bioreactors, enabling early detection of bacterial or fungal contamination that could compromise the entire production batch.[7]
-
Water System Monitoring: Ensure the microbial quality of water for pharmaceutical use (WPU) and water for injection (WFI) through frequent and rapid testing.
Quantitative Data Summary
The following table summarizes typical performance characteristics of this compound compared to traditional sterility testing methods. Data is compiled from various sources and represents generalized findings.
| Parameter | Flow-based Assay for Microbial Contamination (this compound) | Traditional Sterility Testing (USP <71>) |
| Time to Result | Minutes to a few hours[3] | 14 days[1][2] |
| Limit of Detection (LOD) | As low as a single cell (with enrichment)[3] | <1 Colony Forming Unit (CFU) |
| Sample Volume | Typically 1 mL[11] | Dependent on batch size and product type[2] |
| Throughput | High | Low |
| Quantitative Range | Wide dynamic range | Primarily qualitative (growth/no growth) |
| Viability Assessment | Can differentiate between viable and non-viable cells[5] | Detects only viable, culturable organisms |
| Organism Specificity | Broad range (bacteria, fungi, spores) | Dependent on growth media and conditions |
Experimental Protocols
Protocol 1: General this compound for Liquid Pharmaceutical Samples
This protocol outlines a general procedure for detecting microbial contamination in liquid pharmaceutical samples using a flow cytometer.
Materials:
-
Flow cytometer equipped with a blue laser (488 nm) and appropriate filters.
-
Fluorescent dyes for microbial staining (e.g., SYTO™ 9 and Propidium Iodide for viability assessment).
-
Sterile, filtered phosphate-buffered saline (PBS).
-
Positive and negative control samples.
-
Sterile flow cytometry tubes.
-
Micropipettes and sterile tips.
Methodology:
-
Sample Preparation:
-
Aseptically collect the liquid pharmaceutical sample.
-
If the sample is viscous or contains interfering substances, a dilution or filtration step may be necessary. For products with antimicrobial properties, a neutralization step is required.[12]
-
-
Staining:
-
In a sterile flow cytometry tube, add 1 mL of the sample.
-
Add the fluorescent dyes according to the manufacturer's instructions. A common combination is a membrane-permeant green fluorescent dye (stains all cells) and a membrane-impermeant red fluorescent dye (stains only dead cells).
-
Incubate the sample in the dark for the time specified in the dye protocol (typically 15-30 minutes).
-
-
Data Acquisition:
-
Set up the flow cytometer with the appropriate voltage and compensation settings using unstained and single-stained controls.
-
Create a gating strategy to distinguish microbial cells from background noise and debris based on forward scatter (FSC), side scatter (SSC), and fluorescence signals.
-
Acquire data from the stained sample, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Analyze the acquired data using the established gating strategy.
-
Quantify the number of viable (green fluorescent) and non-viable (red fluorescent) microbial cells per unit volume.
-
Compare the results to pre-defined acceptance criteria.
-
Protocol 2: this compound for Cell Therapy Products
This protocol is adapted for the specific challenges of testing cell-based products, where the goal is to detect microbial contaminants in the presence of a large number of eukaryotic cells.
Materials:
-
Flow cytometer with multiple lasers and detectors.
-
Fluorescent dyes that specifically target microbial cells (e.g., based on cell wall components or metabolic activity) and have minimal staining of mammalian cells.
-
Antibodies conjugated to fluorescent dyes to label and exclude host cells (e.g., anti-CD45 for leukocytes).
-
Lysis buffer to selectively lyse eukaryotic cells while leaving microbial cells intact (optional, requires validation).
-
Sterile, filtered PBS.
-
Positive and negative control samples.
-
Sterile flow cytometry tubes.
-
Micropipettes and sterile tips.
Methodology:
-
Sample Preparation:
-
Aseptically obtain a representative sample of the cell therapy product.
-
(Optional) If a lysis step is used, incubate the sample with the validated lysis buffer to reduce the background from host cells. Centrifuge to pellet the intact microbes and resuspend in PBS.
-
-
Staining:
-
In a sterile flow cytometry tube, add the prepared sample.
-
Add the microbial-specific fluorescent dye(s).
-
If not using a lysis step, add fluorescently labeled antibodies to identify and gate out the host cell population.
-
Incubate as recommended by the reagent manufacturers.
-
-
Data Acquisition:
-
Configure the flow cytometer to detect the specific fluorescence signals of the microbial and host cell stains.
-
Establish a gating strategy that first excludes the host cell population based on their specific antibody staining and then identifies microbial events based on their unique scatter and fluorescence properties.
-
-
Data Analysis:
-
Apply the gating strategy to the acquired data.
-
Enumerate the microbial events within the sample, excluding the gated host cell population.
-
Report the number of microbial cells per dose or per volume of the cell therapy product.
-
Visualizations
Caption: General workflow for Flow-based Assay for Microbial Contamination (this compound).
Caption: Logical gating strategy for this compound data analysis.
Conclusion
Flow-based Assays for Microbial Contamination represent a significant advancement in pharmaceutical microbiology. By providing rapid and sensitive detection of microbial contaminants, this compound can enhance process understanding, accelerate product release, and ultimately contribute to the safety and efficacy of novel therapeutics. While regulatory acceptance is still evolving, the continued validation and application of these methods are poised to make them an indispensable tool in the modern drug discovery and development landscape.
References
- 1. Regulatory Standards for Sterility Testing [sartorius.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. fda.gov [fda.gov]
- 4. Potential of Flow Cytometric Approaches for Rapid Microbial Detection and Characterization in the Food Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometry method for safe detection of bacterial viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. cormica.com [cormica.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low FAMC Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during FAMC (Carboxyfluorescein Succinimidyl Ester) labeling experiments.
Troubleshooting Guide: Low this compound Labeling Efficiency
This guide is designed in a question-and-answer format to directly address specific issues that can lead to suboptimal labeling results.
Question 1: Why is my this compound labeling efficiency unexpectedly low?
Low labeling efficiency, often observed as a low Degree of Labeling (DOL), can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & Potential Causes:
-
Suboptimal pH of the reaction buffer: The reaction between the NHS ester of this compound and primary amines (lysines, N-terminus) on the protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1] At lower pH values, the primary amines are protonated and less available for reaction, while at a pH higher than optimal, the hydrolysis of the this compound-NHS ester accelerates, reducing the amount of dye available to label the protein.
-
Presence of primary amine-containing substances in the protein buffer: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or the presence of additives like glycine or ammonium salts will compete with the target protein for reaction with the this compound-NHS ester, thereby lowering the labeling efficiency.[2]
-
Inactive this compound dye: The NHS ester of this compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to use anhydrous solvents like DMSO or DMF for preparing the dye stock solution and to use the stock solution promptly.[2][3]
-
Low protein concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[3]
-
Inappropriate dye-to-protein molar ratio: An insufficient amount of this compound dye will naturally result in a low DOL. Conversely, an excessive amount of dye does not always lead to a higher DOL and can cause protein precipitation or fluorescence quenching.
Troubleshooting Workflow:
Below is a DOT script for a logical troubleshooting workflow to diagnose the cause of low this compound labeling efficiency.
Question 2: How can I optimize the reaction conditions for better this compound labeling efficiency?
Optimizing your protocol is key to achieving a desirable and consistent Degree of Labeling (DOL).
Key Optimization Parameters:
-
pH: Fine-tuning the pH of your reaction buffer is critical. While the general recommendation is pH 8.3-8.5, the optimal pH can be protein-specific. A pH titration experiment can help identify the ideal condition for your protein of interest.
-
Dye-to-Protein Molar Ratio: The ideal molar ratio of this compound to your protein should be determined empirically. Starting with a range of ratios (e.g., 5:1, 10:1, 15:1) in small-scale trial reactions can help identify the ratio that yields the desired DOL without causing protein aggregation.
-
Protein Concentration: For optimal labeling, it is recommended to have a final protein concentration in the range of 2-10 mg/mL.[3]
-
Reaction Time and Temperature: Labeling is typically carried out for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes improve efficiency, especially for sensitive proteins.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the Degree of Labeling (DOL). These values are based on typical outcomes for NHS-ester dyes and should be used as a guideline for optimization.
Table 1: Effect of pH on the Degree of Labeling (DOL) at Different Dye:Protein Molar Ratios.
| pH | Dye:Protein Ratio (5:1) | Dye:Protein Ratio (10:1) | Dye:Protein Ratio (15:1) |
| 7.0 | 1.0 - 2.0 | 2.0 - 3.5 | 3.0 - 5.0 |
| 7.5 | 2.0 - 3.5 | 3.5 - 5.5 | 5.0 - 7.0 |
| 8.0 | 3.5 - 5.0 | 5.0 - 7.0 | 6.5 - 9.0 |
| 8.5 | 4.0 - 6.0 | 6.0 - 8.5 | 8.0 - 11.0 |
| 9.0 | 3.5 - 5.5 | 5.5 - 7.5 | 7.0 - 10.0 |
Note: The decrease in DOL at pH 9.0 can be attributed to the increased rate of dye hydrolysis.
Table 2: Effect of Protein Concentration on Labeling Efficiency.
| Protein Concentration | Expected Labeling Efficiency |
| < 1 mg/mL | 10 - 20% |
| 1 - 2.5 mg/mL | 20 - 35% |
| > 5 mg/mL | > 35% |
Labeling efficiency is defined as the percentage of the initial dye that is covalently attached to the protein.
Experimental Protocols
Protocol: Determining the Degree of Labeling (DOL)
The DOL is a crucial metric for assessing labeling efficiency and is calculated using spectrophotometry.
Materials:
-
This compound-labeled protein conjugate (purified from unreacted dye)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purify the conjugate: It is essential to remove all non-conjugated this compound dye from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280), which corresponds to the protein absorbance.
-
Measure the absorbance at the maximum absorbance wavelength for FAM, which is approximately 494 nm (Amax).
-
-
Calculate the DOL using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
DOL = Amax / (εdye × Protein Concentration (M))
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at ~494 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (for FAM, this is approximately 0.17).
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
εdye is the molar extinction coefficient of FAM at ~494 nm (approximately 75,000 M-1cm-1).
-
Experimental Workflow Diagram:
The following DOT script visualizes the general workflow for a this compound labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Carboxyfluorescein Succinimidyl Ester) is a popular green fluorescent dye used to label proteins and other biomolecules. The succinimidyl ester (NHS ester) moiety of this compound reacts with primary amine groups (-NH2), such as the side chain of lysine residues and the N-terminal amine of a protein, to form a stable covalent amide bond.
Q2: My protein has precipitated after adding the this compound dye. What should I do?
Protein precipitation during labeling can be caused by a high dye-to-protein ratio, the use of an organic solvent to dissolve the dye, or inherent instability of the protein under the reaction conditions. To troubleshoot this:
-
Reduce the dye-to-protein molar ratio.
-
Add the dye stock solution to the protein solution slowly while gently vortexing.
-
Perform the labeling reaction at a lower temperature (e.g., 4°C).
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10%).
Q3: Can I use a Tris buffer for my this compound labeling reaction?
No, you should not use a Tris buffer because it contains primary amines that will compete with your protein for reaction with the this compound-NHS ester, leading to significantly lower labeling efficiency.[2] It is crucial to perform the labeling in an amine-free buffer such as phosphate-buffered saline (PBS) or a carbonate/bicarbonate buffer, adjusted to the optimal pH.
Q4: How should I store my this compound-NHS ester?
This compound-NHS ester is sensitive to moisture and light. It should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMSO or DMF should be used immediately or stored in small aliquots at -20°C for a limited time.
Q5: What is a typical Degree of Labeling (DOL) for an antibody?
For most antibody applications, a DOL in the range of 4-9 is often considered optimal.[4] A lower DOL may result in a weak signal, while a higher DOL can lead to fluorescence quenching and potentially interfere with the antibody's binding affinity. The optimal DOL should be determined empirically for each specific antibody and application.
References
Technical Support Center: Fluorescent Dye Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experiments involving fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is FAMC dye and why am I experiencing high background staining?
A1: While "this compound dye" is not a standard nomenclature, it likely refers to a derivative of carboxyfluorescein, such as 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE).[1] This dye is commonly used to label proteins and other molecules. High background staining, or non-specific binding, with fluorescein-based dyes can occur due to several factors. Fluorescein is a hydrophilic and negatively charged molecule.[2][3] Non-specific binding can arise from ionic interactions between the negatively charged dye and positively charged components of your sample, or from hydrophobic interactions.
Q2: What are the primary causes of non-specific binding in fluorescence-based assays?
A2: Non-specific binding of fluorescently-labeled probes is primarily caused by:
-
Hydrophobic Interactions: Many fluorescent dyes have hydrophobic properties, which can cause them to stick to hydrophobic surfaces on cells, tissues, or experimental plastics.[4][5]
-
Ionic or Electrostatic Interactions: Charged fluorescent dyes can bind to oppositely charged molecules within the sample, leading to background signal.[6]
-
Protein Aggregation: Aggregates of the fluorescently-labeled probe can become trapped in the sample, resulting in bright, punctate background.
-
Properties of the Labeled Molecule: The molecule to which the dye is conjugated (e.g., an antibody) can also have its own non-specific binding properties.
Q3: What are blocking agents and how do they work?
A3: Blocking agents are molecules used to saturate non-specific binding sites in a sample before the addition of the fluorescent probe.[7] By occupying these sites, the blocking agents prevent the fluorescent probe from binding non-specifically, thereby reducing background noise.[7][8] Common blocking agents include proteins like Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk, as well as non-ionic detergents.[9]
Troubleshooting Guide: Reducing Non-Specific Binding of this compound (Carboxyfluorescein-based) Dye
This guide provides a systematic approach to troubleshooting high background and non-specific binding issues with your this compound-labeled reagents.
Issue: High background fluorescence across the entire sample.
Potential Cause 1: Inadequate Blocking
Your blocking step may not be effectively saturating all non-specific binding sites.
Troubleshooting Steps:
-
Optimize Blocking Agent Concentration: Increase the concentration of your blocking agent. See Table 1 for recommended concentration ranges.
-
Change Blocking Agent: If you are using BSA, try switching to normal serum from the species in which your secondary antibody (if applicable) was raised. For example, if you are using a donkey anti-rabbit secondary antibody, use normal donkey serum in your blocking buffer.
-
Increase Blocking Time: Extend the incubation time for the blocking step to ensure complete saturation of non-specific sites. An incubation of 1 hour at room temperature is a good starting point.
Potential Cause 2: Inappropriate Buffer Composition
The composition of your buffers (blocking, antibody dilution, and wash) can significantly impact non-specific binding.
Troubleshooting Steps:
-
Add a Non-Ionic Detergent: Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 in your blocking and wash buffers to disrupt weak, non-specific hydrophobic interactions.[9] See Table 2 for recommended concentrations.
-
Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help to reduce non-specific ionic interactions.
Issue: Bright, punctate (dot-like) background staining.
Potential Cause: Aggregated Fluorescent Probe
The fluorescently-labeled reagent may have aggregated.
Troubleshooting Steps:
-
Centrifuge the Probe: Before use, centrifuge your fluorescently-labeled antibody or other probe at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregates. Use only the supernatant for your staining.
-
Filter the Probe: For larger volumes, you can filter the probe through a 0.22 µm syringe filter to remove aggregates.
Issue: Non-specific binding to specific cellular structures (e.g., nucleus, mitochondria).
Potential Cause: Charge-based Interactions
The negatively charged this compound dye may be binding to positively charged molecules in certain cellular compartments.
Troubleshooting Steps:
-
Increase Ionic Strength of Buffers: As mentioned previously, increasing the salt concentration in your buffers can help to disrupt these electrostatic interactions.
-
Use a Commercial Antibody Diluent: Consider using a commercially available antibody diluent that is specifically formulated to reduce non-specific binding.
Quantitative Data Summary
Table 1: Common Blocking Agents and Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use high-quality, IgG-free BSA. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody host. |
| Non-fat Dry Milk | 1-5% (w/v) | Not recommended for detecting phosphoproteins. |
Table 2: Common Detergents for Reducing Non-Specific Binding
| Detergent | Recommended Concentration | Purpose |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions in blocking and wash buffers.[4] |
| Triton X-100 | 0.1-0.5% (v/v) | Permeabilizes cell membranes and reduces non-specific binding. |
Experimental Protocols
Protocol: Immunofluorescence Staining with Optimized Blocking and Washing
This protocol provides a general framework for immunofluorescence staining, with an emphasis on steps to minimize non-specific binding.
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips according to your standard protocol.
-
Fixation: Fix the samples (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times for 5 minutes each with PBS.
-
Permeabilization (for intracellular targets): If your target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking:
-
Prepare a blocking buffer containing 5% normal goat serum and 0.1% Tween-20 in PBS.
-
Incubate the samples in the blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute your primary antibody in the blocking buffer.
-
Incubate the samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Prepare a wash buffer of 0.05% Tween-20 in PBS.
-
Wash the samples three times for 5 minutes each with the wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute your this compound-labeled secondary antibody in the blocking buffer.
-
Incubate the samples with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Final Washes: Wash the samples three times for 5 minutes each with the wash buffer, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a microscope with the appropriate filter set for fluorescein (Excitation/Emission max: ~494/518 nm).
Visualizations
References
- 1. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, SE], 473.4, 25 mg | Labscoop [labscoop.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. IgM/Fluorescein FluoroFinder [app.fluorofinder.com]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. Binding of fluorophores to proteins depends on the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
- 9. frontiersin.org [frontiersin.org]
Technical Support Center: Optimizing FAMC to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the FAMC (Carboxyfluorescein) to protein molar ratio for conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal this compound to protein molar ratio?
The optimal this compound to protein molar ratio, also known as the Degree of Labeling (DOL), is application-dependent. For most antibody-based applications like flow cytometry and immunofluorescence, a DOL range of 2 to 10 is generally considered ideal.[1] However, the precise optimal ratio depends on the specific protein and the experimental context, necessitating empirical determination.[1]
Q2: What are the consequences of a suboptimal this compound to protein molar ratio?
Suboptimal ratios can lead to either under-labeling or over-labeling, both of which negatively impact experimental results.
-
Under-labeling (Low DOL): Results in a weak fluorescent signal, leading to poor sensitivity and difficulty in detecting the target protein.[1]
-
Over-labeling (High DOL): Can cause fluorescence quenching, where proximal this compound molecules absorb the emission of others, paradoxically reducing the signal intensity.[1][2] It can also lead to protein precipitation, loss of biological activity (e.g., antibody binding affinity), and increased non-specific binding.[2]
Q3: How do I calculate the this compound to protein molar ratio (Degree of Labeling)?
The DOL is calculated using absorbance measurements of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (~494 nm). A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Which functional group on the protein does this compound typically react with?
Amine-reactive derivatives of this compound, such as this compound-succinimidyl ester (SE), are commonly used to label proteins. These react with primary amines, which are abundant in proteins, primarily on the side chains of lysine residues and the N-terminus of polypeptide chains.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the this compound to protein molar ratio.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient Labeling: The conjugation reaction was unsuccessful. | • Verify the pH of the reaction buffer; amine-reactive labeling is most efficient at a pH of 8.3-9.0. • Ensure the absence of amine-containing buffers (e.g., Tris) that compete with the protein for this compound. • Confirm the activity of the this compound reagent; it should be stored protected from light and moisture. |
| Under-labeling: The initial this compound to protein molar ratio in the reaction was too low. | • Increase the molar excess of this compound in the conjugation reaction. | |
| Fluorescence Quenching: The protein is over-labeled. | • Decrease the molar excess of this compound in the conjugation reaction. • Determine the DOL to confirm over-labeling. | |
| High Background Staining | Non-specific Binding: Over-labeling can increase the hydrophobicity of the protein, leading to non-specific interactions. | • Reduce the this compound to protein molar ratio in the conjugation reaction. • Optimize blocking and washing steps in your experimental protocol. |
| Unconjugated this compound: Incomplete removal of free this compound after the conjugation reaction. | • Ensure thorough purification of the conjugate using methods like dialysis or gel filtration to remove all unbound dye.[1] | |
| Loss of Protein Activity (e.g., reduced antibody binding) | Modification of Critical Residues: this compound may have conjugated to amines within the protein's active site or antigen-binding site. | • Decrease the this compound to protein molar ratio to reduce the probability of modifying critical residues.[2] |
| Protein Denaturation: Harsh reaction conditions may have compromised the protein's structure. | • Ensure the reaction temperature and pH are within the protein's stability range. | |
| Protein Precipitation during or after Labeling | Over-labeling: Excessive conjugation can lead to protein aggregation and precipitation. | • Significantly reduce the molar excess of this compound used in the labeling reaction. |
| Solvent Incompatibility: The solvent used to dissolve this compound (e.g., DMSO) may be incompatible with the protein at the added concentration. | • Use a highly concentrated stock of this compound to minimize the volume of organic solvent added to the protein solution. |
Quantitative Data on Molar Ratio Optimization
The optimal this compound-to-protein molar ratio is a balance between achieving sufficient signal for detection and preserving the protein's function. The following table summarizes the expected outcomes of varying the molar ratio, based on general principles of fluorescent labeling.
| This compound:Protein Molar Ratio (DOL) | Expected Signal Intensity | Potential Impact on Protein Activity | Risk of Non-Specific Binding | Recommended Applications |
| 1 - 3 | Low to Moderate | Minimal | Low | Applications requiring high protein activity and minimal perturbation. |
| 4 - 8 | High | Moderate | Moderate | General use, including flow cytometry and immunofluorescence, where a bright signal is needed.[2] |
| > 9 | Potentially Decreased (due to quenching) | High risk of impairment | High | Generally not recommended; may be acceptable for some applications not requiring functional protein. |
Experimental Protocols
Protocol: Determination of Degree of Labeling (DOL)
This protocol allows for the calculation of the average number of this compound molecules conjugated to each protein molecule.
Materials:
-
This compound-protein conjugate (purified)
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer used for purification (for blanking)
Procedure:
-
Purify the Conjugate: It is crucial to remove all unconjugated this compound from the conjugate solution. This can be achieved by dialysis or gel filtration.[1]
-
Measure Absorbance:
-
Measure the absorbance of the this compound-protein conjugate at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength for this compound, which is approximately 494 nm (Amax).
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. = [A280 - (Amax × CF)] / εprotein
Where:
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at ~494 nm.
-
CF (Correction Factor): The ratio of this compound's absorbance at 280 nm to its absorbance at its Amax. For fluorescein, this is approximately 0.35.
-
εprotein: The molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For IgG, this is approximately 210,000 M-1cm-1.[1]
-
-
This compound Concentration (M): this compound Conc. = Amax / εthis compound
Where:
-
εthis compound: The molar extinction coefficient of this compound at its Amax (approximately 75,000 M-1cm-1 at pH > 8).
-
-
Degree of Labeling (DOL): DOL = this compound Conc. / Protein Conc.
-
Visualizations
Caption: Workflow for this compound-protein conjugation and DOL determination.
Caption: Troubleshooting logic for optimizing this compound:protein molar ratio.
References
preventing FAMC dye hydrolysis during labeling
A comprehensive guide for researchers, scientists, and drug development professionals on experiments.
Technical Support Center: FAMC Dye Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the hydrolysis of 5-carboxyfluorescein, acetoxymethyl ester (this compound) dye during labeling procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what is its labeling mechanism?
A1: this compound (5-carboxyfluorescein, acetoxymethyl ester) is a derivative of fluorescein, a widely used green fluorescent dye. It is designed to label molecules, primarily proteins and peptides, that contain primary amine groups (-NH2). The labeling occurs via a reaction between the N-hydroxysuccinimide (NHS) ester functional group on the dye and a primary amine on the target molecule. This reaction forms a stable, covalent amide bond. The optimal pH for this reaction is typically in the range of 7.5 to 8.5.[1]
Q2: What is this compound dye hydrolysis and why is it problematic?
A2: this compound dye hydrolysis is a chemical process where the reactive NHS ester group of the dye reacts with water.[2][3] This reaction cleaves the NHS ester, converting it into a non-reactive carboxylic acid.[4] A hydrolyzed dye molecule is no longer capable of forming a covalent bond with the target molecule.[5] This competing hydrolysis reaction reduces the efficiency of the labeling process, leading to lower signal intensity and potentially inaccurate experimental results.[5]
Q3: What are the primary factors that cause this compound dye hydrolysis?
A3: The main factors that promote the hydrolysis of this compound dye are:
-
pH: The rate of hydrolysis increases significantly under alkaline conditions.[2][3]
-
Moisture: As water is a reactant in the hydrolysis process, the presence of moisture, even atmospheric humidity, can lead to dye inactivation.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[2][5]
-
Storage Conditions: Improper storage, such as exposure to light and moisture, or repeated freeze-thaw cycles, can degrade the dye over time.[6][7]
Troubleshooting Guide: Preventing this compound Dye Hydrolysis
This guide addresses common problems and provides solutions to minimize this compound dye hydrolysis and improve labeling efficiency.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Significant hydrolysis of the this compound dye before or during the labeling reaction. | Optimize Reaction pH: Maintain the reaction buffer pH between 7.5 and 8.5 for efficient labeling while minimizing hydrolysis.[1] Use Anhydrous Solvents: Dissolve the this compound dye in a high-quality, anhydrous solvent like DMSO or DMF immediately before use.[8] Control Temperature: Perform the labeling reaction at a controlled temperature, such as room temperature or 4°C, to slow the rate of hydrolysis.[9] |
| High Background Fluorescence | Presence of non-specifically bound, hydrolyzed dye in the final sample. | Purification: After labeling, remove any unreacted or hydrolyzed dye using techniques like gel filtration, dialysis, or chromatography.[8] Quenching: Add a small molecule with a primary amine (e.g., Tris or glycine) at the end of the reaction to quench any remaining reactive dye. |
| Inconsistent Labeling Results | Degradation of the this compound dye stock due to improper handling and storage. | Proper Storage: Store the this compound dye solid at -20°C, protected from light and moisture.[6][7] Aliquot Dye: Aliquot the dye into single-use amounts to avoid repeated freeze-thaw cycles and moisture contamination.[8] Equilibrate Before Use: Allow the dye vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6] |
Experimental Protocols
Protocol: Labeling a Protein with this compound Dye
-
Buffer Preparation: Prepare a labeling buffer that is free of primary amines (e.g., PBS). Adjust the pH of the buffer to 8.3.
-
Protein Preparation: Dissolve the protein to be labeled in the amine-free labeling buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines like Tris, it must be dialyzed against the labeling buffer.
-
This compound Dye Stock Solution Preparation: Just before starting the labeling reaction, dissolve 1 mg of this compound dye in 50-200 µL of anhydrous DMSO.[8]
-
Labeling Reaction:
-
Slowly add the desired molar excess of the this compound dye stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted and hydrolyzed dye.[8]
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.[8]
Visualizations
Caption: A typical experimental workflow for protein labeling with this compound dye.
Caption: Competing reactions of this compound-NHS ester: labeling vs. hydrolysis.
Caption: Troubleshooting flowchart for low this compound dye labeling efficiency.
References
- 1. m.youtube.com [m.youtube.com]
- 2. textileapex.com [textileapex.com]
- 3. Reactive Dye Hydrolysis → Area [fashion.sustainability-directory.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. atto-tec.com [atto-tec.com]
- 9. textilelearner.net [textilelearner.net]
Technical Support Center: Troubleshooting FAMC Labeled Protein Aggregation
For researchers, scientists, and drug development professionals utilizing FAMC (Fluorescein-5-maleimide, carboxylic acid) for protein labeling, encountering aggregation issues can be a significant experimental hurdle. This technical support center provides a comprehensive guide to troubleshooting and understanding the causes of this compound labeled protein aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a thiol-reactive fluorescent dye commonly used to label proteins at cysteine residues. The maleimide group of this compound reacts specifically with the sulfhydryl group of a cysteine to form a stable thioether bond. This process is valuable for a variety of applications, including fluorescence microscopy, flow cytometry, and biophysical assays. The fluorescein component of this compound provides a strong, green fluorescence signal.
Q2: What are the common causes of protein aggregation after this compound labeling?
Protein aggregation after this compound labeling can be attributed to several factors:
-
Increased Hydrophobicity: Fluorescein, the fluorophore in this compound, is a relatively hydrophobic molecule. Covalently attaching it to a protein's surface can increase the overall hydrophobicity of the protein, leading to self-association and aggregation to minimize contact with the aqueous solvent.[1]
-
Disruption of Protein Structure: The labeling process itself or the presence of the dye molecule can disrupt the native conformation of the protein. This can expose hydrophobic patches that are normally buried within the protein's core, promoting aggregation.
-
High Labeling Stoichiometry: Attaching too many this compound molecules to a single protein (high dye-to-protein ratio) significantly increases the likelihood of aggregation due to the cumulative effect of the dye's properties.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain additives in the labeling and storage buffers can influence protein stability and solubility.
-
Poor Dye Solubility: this compound itself has limited solubility in aqueous buffers and is typically dissolved in an organic solvent like DMSO or DMF for the labeling reaction.[2][3] Improper dissolution or addition of the dye solution can lead to precipitation of the dye, which can co-precipitate the protein.
Q3: How can I detect if my this compound-labeled protein is aggregating?
Several methods can be used to detect protein aggregation:
-
Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in the protein solution.
-
UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein on an SEC column.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregated protein may not enter the gel or may run as higher molecular weight species.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during and after this compound labeling.
Issue 1: Visible Precipitation During the Labeling Reaction
Possible Causes:
-
Poor solubility of the this compound dye in the reaction buffer.
-
High concentration of the protein or dye.
-
Suboptimal pH of the reaction buffer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Dye Addition | Instead of adding the this compound/DMSO solution in one go, add it dropwise to the protein solution while gently stirring. This prevents localized high concentrations of the organic solvent which can denature the protein. |
| 2 | Adjust Dye Concentration | Use the lowest effective concentration of this compound. A high molar excess of the dye is often unnecessary and can contribute to precipitation. |
| 3 | Control pH | Ensure the pH of the labeling buffer is between 6.5 and 7.5.[3] While the maleimide-thiol reaction is most efficient in this range, slight adjustments within this range might improve protein solubility. |
| 4 | Include Solubilizing Agents | Consider adding non-ionic detergents (e.g., Tween 20 at 0.01-0.1%) or other stabilizing agents like glycerol (5-10%) to the labeling buffer to improve the solubility of the protein and the labeled conjugate. |
Issue 2: Aggregation After Removal of Unreacted Dye
Possible Causes:
-
High degree of labeling leading to increased hydrophobicity.
-
The labeled protein is inherently less stable than the unlabeled protein.
-
Inappropriate storage buffer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Labeling Stoichiometry | Reduce the molar ratio of this compound to protein during the labeling reaction. Aim for a lower degree of labeling (e.g., 1-2 moles of dye per mole of protein) to minimize the impact on protein solubility.[1] |
| 2 | Screen Storage Buffers | Perform a buffer screen to find the optimal conditions for the labeled protein. Vary the pH, ionic strength (salt concentration), and include additives like arginine (e.g., 50-100 mM) which is known to suppress aggregation. |
| 3 | Assess Protein Concentration | Store the labeled protein at the lowest concentration that is suitable for your downstream application. High protein concentrations can promote aggregation. |
| 4 | Flash Freeze for Long-Term Storage | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid slow freezing and repeated freeze-thaw cycles. The inclusion of a cryoprotectant like glycerol (10-50%) is recommended. |
Experimental Protocols
Protocol 1: this compound Labeling of a Cysteine-Containing Protein
This protocol provides a general procedure for labeling a protein with this compound. Optimization of the dye-to-protein ratio is recommended.
Materials:
-
Protein with at least one free cysteine residue
-
This compound (Fluorescein-5-maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteines, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with this compound. If their use is unavoidable, they must be removed by dialysis or a desalting column before adding the dye.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 is common, but may need to be optimized lower).
-
Slowly add the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and 494 nm (the absorbance maximum for fluorescein). The following equation can be used:
-
Degree of Labeling = (A494 * Molar extinction coefficient of protein at 280 nm) / [(A280 - (A494 * CF)) * Molar extinction coefficient of this compound at 494 nm]
-
Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).
-
-
Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of molecules and particles in a solution.
Materials:
-
This compound-labeled protein solution
-
Unlabeled protein solution (as a control)
-
DLS instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation:
-
Filter the protein solutions through a low-protein-binding 0.22 µm filter to remove any dust or large, non-specific aggregates.
-
Prepare a series of dilutions of both the labeled and unlabeled protein to assess concentration-dependent aggregation.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Carefully transfer the protein sample to a clean cuvette, ensuring no bubbles are present.
-
Place the cuvette in the instrument and allow the temperature to stabilize.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring multiple runs and averaging the results.
-
-
Data Analysis:
-
Analyze the size distribution plots. A monomodal peak at the expected size of the monomeric protein indicates a homogenous, non-aggregated sample.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates.
-
The polydispersity index (PDI) provides an indication of the heterogeneity of the sample. A PDI value below 0.2 is generally considered monodisperse.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Protein Labeling |
| Molecular Weight | 427.36 g/mol | Adds a relatively small mass to the protein. |
| Excitation Maximum | ~494 nm | Compatible with standard 488 nm laser lines. |
| Emission Maximum | ~518 nm | Emits in the green region of the spectrum. |
| Solubility | Poor in water; Soluble in DMSO, DMF | Requires an organic co-solvent for labeling reactions, which can impact protein stability.[2][3] |
| Reactivity | Thiol-reactive (maleimide) | Specific for cysteine residues at pH 6.5-7.5.[3] |
| Hydrophobicity | Fluorescein is hydrophobic | Increases the overall hydrophobicity of the labeled protein, potentially leading to aggregation. |
Table 2: Effect of Labeling Conditions on Protein Aggregation
| Parameter | Condition | Effect on Aggregation | Rationale |
| Dye:Protein Molar Ratio | High (>10:1) | Increased risk | More hydrophobic dye molecules on the protein surface.[1] |
| Low (1:1 to 5:1) | Reduced risk | Minimizes the change in the protein's overall physicochemical properties. | |
| Protein Concentration | High (>5 mg/mL) | Increased risk | Higher probability of intermolecular interactions. |
| Low (<1 mg/mL) | Reduced risk | Less frequent collisions between protein molecules. | |
| pH of Labeling Buffer | Outside 6.5-7.5 | Increased risk | Can affect both protein stability and the specificity of the maleimide reaction.[3] |
| Within 6.5-7.5 | Optimal for labeling | Balances reaction efficiency with protein stability. | |
| Additives in Storage Buffer | None | Variable | Dependent on the specific protein's stability. |
| Arginine, Glycerol | Reduced risk | These additives can act as aggregation suppressors and stabilizers. |
Visualizations
Diagram 1: Workflow for Troubleshooting this compound-Labeled Protein Aggregation
Caption: A logical workflow for troubleshooting aggregation issues with this compound-labeled proteins.
Diagram 2: Factors Contributing to this compound-Labeled Protein Aggregation
Caption: Key intrinsic and extrinsic factors that can lead to the aggregation of this compound-labeled proteins.
References
Technical Support Center: Fluorescein-5-Maleimide Conjugation and Purification
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving fluorescein-5-maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unconjugated fluorescein-5-maleimide after a labeling reaction?
A1: The optimal method for removing unconjugated fluorescein-5-maleimide depends on the properties of your labeled molecule (e.g., protein, antibody) and the scale of your experiment. The most common and effective techniques are size-exclusion chromatography (SEC), dialysis, and specialized dye removal columns.[1][2][3][4] Tangential flow filtration (TFF) is another option, particularly for larger sample volumes.[5][6]
Q2: How do I choose between size-exclusion chromatography and dialysis?
A2: Size-exclusion chromatography (SEC), also known as gel filtration, is generally faster than dialysis and can provide a higher degree of purity by separating the labeled protein from the free dye based on molecular size.[2][7] It is an excellent choice for a final "polishing" step.[4] Dialysis is a simpler method that involves the diffusion of small molecules like unconjugated dye across a semipermeable membrane while retaining the larger, labeled protein.[3] However, dialysis can be time-consuming and may result in sample dilution.[8][9]
Q3: Can I use a spin column to remove the free dye?
A3: Yes, spin columns packed with size-exclusion resin (e.g., Sephadex G-25) are a convenient and rapid method for removing unconjugated dye, especially for small sample volumes.[8][9][10] They work on the same principle as gravity-flow SEC columns.
Q4: What should I do if I still see free dye in my sample after purification?
A4: If you suspect residual free dye, you may need to repeat the purification step or try an alternative method. For instance, if you initially used dialysis, a subsequent pass through a size-exclusion column can be very effective.[11] For certain hydrophilic dyes, a longer SEC column may be necessary for complete separation.[11] Some commercially available dye removal columns are specially formulated for high efficiency and may require a second processing for certain dyes.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low labeling efficiency | Protein concentration is too low. | For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[13] |
| Incorrect pH of the reaction buffer. | The maleimide group reacts most efficiently with sulfhydryls at a pH of 6.5-7.5.[1] At higher pH, non-specific reactions with amines can occur. | |
| Presence of sulfhydryl-containing components in the buffer. | Avoid buffers containing reagents like DTT or β-mercaptoethanol during the conjugation reaction, as they will compete with the target molecule for the maleimide dye.[1] | |
| Precipitation of labeled protein | Over-labeling of the protein. | The degree of substitution (DOS), or the number of dye molecules per protein, should be optimized. A high DOS can lead to protein aggregation. Aim for a DOS of 2-10 for most antibodies.[13] |
| Instability of the protein in the labeling buffer. | Ensure the chosen buffer is appropriate for your protein's stability. Consider adding stabilizers if necessary. | |
| Unconjugated dye detected after purification | Incomplete separation. | For SEC, ensure you are using the correct resin with an appropriate fractionation range for your protein and the dye. For dialysis, use a membrane with a suitable molecular weight cut-off (MWCO) and allow sufficient time for diffusion with adequate buffer changes.[14][15] |
| Non-specific adsorption of the dye. | Some dyes can adsorb to labware or even the purification matrix. Pre-equilibrating the column or using specialized dye removal resins can help mitigate this.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different methods used to remove unconjugated fluorescein-5-maleimide.
| Method | Key Parameters | Typical Values/Ranges | Notes |
| Size-Exclusion Chromatography (SEC) | Resin Type | Sephadex G-25, Bio-Gel P-6 DG | Suitable for desalting and removing small molecules from proteins.[10][13] |
| Column Dimensions | 1-2 cm diameter, 10-30 cm length | Longer columns may be needed for hydrophilic dyes.[11] | |
| Fractionation Range | Select a resin where the protein is excluded and the dye is included in the pores (e.g., Superdex 75 for 3-70 kDa proteins).[14] | The protein will elute in the void volume or early fractions, while the small dye molecule will elute later.[14] | |
| Dialysis | Membrane MWCO | 10,000 - 14,000 Da | This allows the small fluorescein-5-maleimide molecule (MW ~427 Da) to pass through while retaining most proteins.[1][15] |
| Buffer Volume | At least 100 times the sample volume. | Change the buffer 2-3 times to ensure complete removal of the free dye.[3][15] | |
| Duration | 2 hours per buffer exchange, or overnight. | Dialysis is a slow process driven by diffusion.[1][3] | |
| Tangential Flow Filtration (TFF) | Membrane MWCO | Similar to dialysis (e.g., 10 kDa). | Choose a MWCO that retains the labeled protein. |
| Process | Diafiltration (buffer exchange). | TFF can be used for both concentration and buffer exchange, making it efficient for larger volumes.[5][6] |
Experimental Protocols
Protocol 1: Removal of Unconjugated Dye using Size-Exclusion Chromatography (Spin Column Format)
-
Prepare the Spin Column: Select a spin column with a resin appropriate for the size of your protein (e.g., Sephadex G-25).
-
Equilibrate the Column: Centrifuge the column to remove the storage buffer. Then, add your desired final buffer (e.g., PBS, pH 7.2-7.4) and centrifuge again. Repeat this step to ensure the column is fully equilibrated.[16]
-
Load the Sample: Apply your conjugation reaction mixture to the top of the resin bed.
-
Elute the Labeled Protein: Centrifuge the column according to the manufacturer's instructions. The larger, labeled protein will pass through the column in the eluate, while the smaller, unconjugated dye will be retained in the resin.[10]
-
Collect the Purified Sample: The purified, labeled protein is now in the collection tube. Store it protected from light at 4°C for short-term storage or at -20°C for long-term storage.[1]
Protocol 2: Removal of Unconjugated Dye using Dialysis
-
Prepare the Dialysis Tubing: Cut the appropriate length of dialysis tubing (with a MWCO of 12-14 kDa) and hydrate it according to the manufacturer's instructions.[15]
-
Load the Sample: Secure one end of the tubing with a clip and load your sample into the tubing. Remove excess air and seal the other end with a second clip.
-
Perform Dialysis: Immerse the sealed tubing in a large beaker containing at least 100 times the sample volume of your desired buffer (e.g., PBS). Stir the buffer gently on a magnetic stir plate at 4°C.[15]
-
Change the Buffer: Allow dialysis to proceed for at least 2 hours, then change the dialysis buffer. Repeat the buffer change at least two more times at convenient intervals (e.g., after another 2 hours and then overnight).[3][15]
-
Recover the Sample: Carefully remove the tubing from the buffer, and pipette your purified, labeled protein into a clean tube.
Visualizations
Below is a diagram illustrating the general workflow for protein labeling with fluorescein-5-maleimide and the subsequent purification to remove the unconjugated dye.
Caption: Experimental workflow for protein conjugation and purification.
Below is a logic diagram illustrating the decision-making process for choosing a purification method.
Caption: Decision tree for selecting a purification method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. atto-tec.com [atto-tec.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: FAM-C Photobleaching
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals understand and mitigate the photobleaching of FAM-C (Carboxyfluorescein) and related fluorescein derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is FAM-C susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] The process is initiated when the fluorophore absorbs light, exciting it to a singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a reactive triplet state.[1] In this triplet state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the molecule and render it non-fluorescent.[2][3]
FAM-C, as a derivative of fluorescein, is known to be susceptible to photobleaching, which can lead to rapid signal loss during fluorescence microscopy.[4]
Q2: What are the primary strategies to minimize FAM-C photobleaching?
A: There are three main approaches to minimize photobleaching:
-
Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light. This is the most direct way to lower the rate of photobleaching.[1][3][4]
-
Use Anti-fade Reagents: Incorporate commercially available or "home-brew" anti-fade reagents into your mounting medium. These reagents are typically free-radical scavengers that suppress the formation of damaging reactive oxygen species.[3][5]
-
Choose the Right Fluorophore: If photobleaching remains a significant issue, consider using more photostable dyes such as those from the Alexa Fluor or Cyanine families.[1]
Q3: How do anti-fade reagents work?
A: Anti-fade reagents, also known as antifades, are chemical compounds that reduce photobleaching by scavenging for free radicals, particularly reactive oxygen species (ROS).[3] By quenching these reactive molecules, they prevent the permanent photochemical damage to the fluorophore, thus preserving the fluorescent signal for a longer duration.[4][5] Common components in anti-fade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Q4: Can I make my own anti-fade mounting medium?
A: Yes, several recipes are available for creating your own anti-fade mounting medium. A common and effective recipe is based on n-propyl gallate, which has been shown to reduce fading for a wide variety of fluorophores.[6][7] These formulations typically involve dissolving an anti-fade agent in a glycerol-based buffer solution.[6][7][8] (See Protocol 2 for a detailed recipe).
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of FAM-C signal during imaging. | 1. Excitation light is too intense.2. Exposure time is too long.3. No anti-fade reagent is being used.4. The mounting medium has a low pH. | 1. Reduce laser power or use a neutral density filter.[4]2. Decrease camera exposure time to the minimum required for a good signal-to-noise ratio.3. Use a commercial or home-brew anti-fade mounting medium.[4][5]4. Ensure the mounting medium is buffered to a pH of 8.0-8.5, as fluorescein fluorescence is pH-sensitive and brighter at higher pH.[8] |
| High background fluorescence. | 1. Excess, unbound FAM-C conjugate.2. Mounting medium itself is fluorescent. | 1. Add extra washing steps after staining to remove all unbound dye.2. Avoid using mounting media that contains fluorescent components like DAPI. Stain for nuclei in a separate step and wash before mounting.[8] |
| Sample appears dim from the start. | 1. Low concentration of the target molecule.2. Sub-optimal pH of the mounting medium.3. FAM-C has already been photobleached during sample handling. | 1. Increase the concentration of the FAM-C labeled probe or antibody if possible.2. Use a mounting medium with a pH buffered to ~8.5 for optimal fluorescein brightness.[8]3. Minimize exposure of the sample to ambient light after staining and before imaging.[9] |
Experimental Protocols
Protocol 1: Using a Commercial Anti-fade Mounting Medium
This protocol provides a general workflow for using a liquid, ready-to-use commercial anti-fade mountant.
-
Sample Preparation: Complete all staining and washing steps for your cells or tissue on the microscope slide or coverslip.
-
Remove Excess Liquid: Carefully aspirate or wick away any excess buffer from the specimen without allowing the sample to dry out.
-
Apply Mountant: Dispense a small drop of the commercial anti-fade mounting medium directly onto the specimen.[10] Use approximately 6-8 µL for an 18mm coverslip.[8]
-
Mount Coverslip: Carefully lower a clean coverslip onto the drop of medium, avoiding the introduction of air bubbles.
-
Incubation (Optional): Some mountants recommend a short incubation period (e.g., 1 hour) to allow for optimal performance.[10]
-
Sealing (Optional but Recommended): For long-term storage or to prevent the medium from drying out, seal the edges of the coverslip with clear nail polish or a specialized sealant.
-
Storage: Store the mounted slides flat at 4°C, protected from light.[10]
Protocol 2: Preparation of a "Home-Brew" n-Propyl Gallate Anti-fade Mounting Medium
This protocol describes how to prepare a widely used anti-fade medium based on n-propyl gallate (NPG).[6][7][8]
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris buffer (for pH adjustment, optional)
Procedure:
-
Prepare 2% NPG Stock Solution: Dissolve 0.2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.[6]
-
Prepare Glycerol/Buffer Mix: Thoroughly mix 1 part 10X PBS with 9 parts glycerol.[6] For a 10 mL final volume, this would be 1 mL of 10X PBS and 9 mL of glycerol. For optimal FAM-C fluorescence, using a 20mM Tris buffer at pH 8.0 instead of PBS can be beneficial.[8]
-
Combine: While rapidly stirring the glycerol/buffer mixture, slowly add the 2% NPG stock solution dropwise until you reach a final concentration of 0.5%.[8] Example: To 9.5 mL of glycerol/buffer mix, add 0.5 mL of the 2% NPG stock.
-
Dissolve and Store: You may need to warm the solution to 37°C and vortex to fully dissolve all components.[8] Store the final mounting medium at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Visualizations
The Photobleaching Pathway
The following diagram illustrates the photochemical process that leads to the irreversible photobleaching of a fluorophore like FAM-C.
Caption: A simplified diagram of the photobleaching process for FAM-C.
Experimental Workflow to Minimize Photobleaching
This workflow outlines the key steps and decision points in an imaging experiment designed to reduce photobleaching.
Caption: Experimental workflow for fluorescence imaging with FAM-C.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Solving FAMC Fluorescence Quenching Problems
This guide is designed for researchers, scientists, and drug development professionals using 5-Carboxyfluorescein (FAMC)-based assays. It provides troubleshooting advice and answers to frequently asked questions regarding fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as this compound. This can occur through various mechanisms, including collisional quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[1][2][3] Common causes include interactions with other molecules in the solution, self-quenching at high concentrations, photobleaching, and suboptimal pH.[4]
Q2: My this compound fluorescence signal is weak or completely gone. What are the likely causes?
A2: Several factors could be responsible for a weak or absent signal:
-
Incorrect pH: Fluorescein and its derivatives are highly pH-sensitive. The fluorescence intensity of this compound is significantly reduced at a pH below 7.[4][5]
-
Presence of a Quencher: A substance in your sample may be quenching the fluorescence. Common quenchers include molecular oxygen, heavy ions like iodide, and some organic molecules.[1][6]
-
Photobleaching: Excessive exposure to excitation light can irreversibly damage the this compound molecule, leading to a loss of fluorescence.[4]
-
Self-Quenching: At high concentrations, this compound molecules can interact with each other and quench their own fluorescence.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer may not be set correctly for this compound.
Q3: How does pH affect this compound fluorescence?
A3: The fluorescence of this compound is highly dependent on pH. In aqueous solutions, fluorescein exists in different ionic forms depending on the pH.[5][7] The dianion form, which is predominant at a pH above 7, is the most fluorescent.[7] As the pH becomes more acidic, the fluorophore protonates, leading to a significant decrease in fluorescence quantum yield.[4][5] The pKa of the phenol group of fluorescein is approximately 6.4.[4][5][7]
Q4: What is self-quenching and how can I prevent it?
A4: Self-quenching, also known as concentration quenching, occurs when high concentrations of a fluorophore lead to the formation of non-fluorescent dimers or aggregates. To prevent this, it is recommended to work with dilute solutions of this compound. You can perform a concentration-response curve to determine the optimal concentration range where fluorescence intensity is linearly proportional to the concentration.
Q5: What are common chemical quenchers for this compound?
A5: Several substances can act as quenchers for fluorescein-based dyes. These include:
-
Molecular Oxygen: Dissolved oxygen in the solution is a well-known collisional quencher.[3][8]
-
Halide Ions: Iodide (I-) and bromide (Br-) ions can quench fluorescence through collisional mechanisms.
-
Heavy Atoms: The presence of heavy atoms can enhance intersystem crossing, leading to a decrease in fluorescence.[6]
-
Electron-deficient molecules: Molecules that can accept an electron from the excited fluorophore can act as quenchers.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common this compound fluorescence quenching problems.
Problem: No or Very Low Fluorescence Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the buffer | Measure the pH of your sample solution. Adjust to a pH between 7 and 9. | A significant increase in fluorescence intensity should be observed as the pH is optimized for the dianionic form of this compound.[7] |
| Presence of a quencher in the sample | Prepare a fresh sample, ensuring all components are of high purity. If possible, de-gas the solution to remove dissolved oxygen. | If an unknown quencher was present, the new sample should exhibit a stronger fluorescence signal. |
| Incorrect instrument settings | Verify the excitation and emission wavelengths on the fluorometer. For this compound, the excitation maximum is ~494 nm and the emission maximum is ~520 nm. | Correcting the wavelength settings should result in the detection of the fluorescence signal. |
| Fluorophore degradation | Prepare a fresh stock solution of this compound. Protect the solution from light and store it properly. | A fresh solution should yield a strong fluorescence signal, indicating the old stock may have degraded. |
| Self-quenching due to high concentration | Dilute the sample serially (e.g., 1:10, 1:100) and measure the fluorescence of each dilution. | If self-quenching is the issue, you will observe an increase in the fluorescence signal upon dilution up to a certain point. |
Problem: Fluorescence Signal Decreases Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce the intensity of the excitation light. Decrease the exposure time or the duration of continuous measurement. Consider adding an anti-fading agent to the buffer. | The rate of signal decay should decrease, leading to more stable fluorescence readings over time. |
| Photochemical reaction | Analyze the sample for any components that might be reacting with this compound upon light exposure. Run a control sample without the potential reactant. | If a photochemical reaction is occurring, the control sample should exhibit a stable fluorescence signal. |
| Instrument instability | Check the stability of the light source and detector of the fluorometer. Run a standard fluorescent sample to verify instrument performance. | If the instrument is unstable, the standard sample will also show signal fluctuations. |
Quantitative Data Summary
The following table summarizes the key spectral properties of 5-Carboxyfluorescein (5-FAM), which is structurally very similar to this compound and often used as a reference.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~494 nm | In aqueous buffer at pH > 7 |
| Emission Maximum (λem) | ~520 nm | In aqueous buffer at pH > 7 |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | At 494 nm and pH 9 |
| Fluorescence Quantum Yield (Φ) | ~0.9 | In aqueous buffer at pH 9[5] |
| pKa | ~6.4 | For the phenol group[4][5][7] |
Experimental Protocols
Protocol: Determining the Quenching Mechanism using a Stern-Volmer Plot
This protocol allows you to investigate whether fluorescence quenching is static or dynamic.
1. Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quencher stock solution (e.g., 1 M Potassium Iodide, KI, in buffer)
-
Fluorometer and cuvettes
2. Procedure:
-
Prepare a working solution of this compound: Dilute the this compound stock solution in the buffer to a final concentration that gives a strong but not saturating fluorescence signal (e.g., 1 µM).
-
Prepare a series of quencher dilutions: Prepare a set of samples with a constant concentration of this compound and varying concentrations of the quencher (e.g., 0, 10, 20, 50, 100, 200 mM KI). Ensure the total volume is the same for all samples.
-
Measure Fluorescence Intensity:
-
Set the fluorometer to the excitation and emission wavelengths for this compound (~494 nm and ~520 nm, respectively).[9]
-
Measure the fluorescence intensity of the this compound solution without any quencher (F₀).
-
Measure the fluorescence intensity of each sample containing the quencher (F).
-
-
Data Analysis (Stern-Volmer Plot):
-
Calculate the ratio F₀/F for each quencher concentration.
-
Plot F₀/F on the y-axis against the quencher concentration ([Q]) on the x-axis.[10]
-
Perform a linear regression on the data points.
-
3. Interpretation:
-
Dynamic Quenching: The Stern-Volmer plot will be a straight line with a positive slope. The slope is equal to the Stern-Volmer constant (Ksv).
-
Static Quenching: The Stern-Volmer plot will also be linear, and the slope represents the association constant (Ka) for the complex formation.[11]
-
To distinguish between dynamic and static quenching, temperature-dependent measurements can be performed. In dynamic quenching, Ksv increases with temperature, while in static quenching, Ka decreases with increasing temperature.
Visualizations
Caption: Mechanisms of static vs. dynamic fluorescence quenching.
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Caption: pH-dependent forms of fluorescein and their fluorescence.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. ossila.com [ossila.com]
- 4. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. What is Fluorescence Quenching? [edinst.com]
- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in FAMC Experiments
Welcome to the technical support center for Flow-cytometry Assay for Transposase-Accessible Chromatin (FAMC) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in this compound experiments?
High background in this compound can originate from several sources, including non-specific binding of antibodies, dead cells, and suboptimal transposition reactions. Dead cells tend to have compromised membranes, leading to non-specific antibody binding and increased autofluorescence.[1][2] Inadequate washing steps and excessive antibody concentrations can also contribute to high background.[3][4]
Q2: How can I minimize cell clumping in my samples?
Cell aggregation is a significant source of noise and can clog the flow cytometer.[5] To minimize clumping:
-
Use DNase I: Dead cells release DNA, which is sticky and causes cells to aggregate. Adding DNase I to your buffers can help break down this extracellular DNA.[3][5][6]
-
Use EDTA: Cations like calcium and magnesium can promote cell-cell adhesion. Including a chelating agent like EDTA in your buffers can prevent this.[6][7]
-
Gentle Handling: Avoid harsh vortexing and use minimal centrifugation speeds to prevent cell stress and death.[8]
-
Filter Cells: Just before analysis, pass your cell suspension through a cell strainer to remove any remaining clumps.[3][5]
Q3: My signal intensity is very low. What are the likely causes and solutions?
Low signal in this compound can stem from issues with cell permeabilization, the transposase reaction, or the detection antibodies.
-
Suboptimal Permeabilization: The transposase enzyme needs to enter the cell to access the chromatin. Incomplete permeabilization will result in a weak signal. It is crucial to optimize the concentration of the permeabilizing agent and the incubation time.[5][9]
-
Inefficient Transposition: The concentration of the transposase and the reaction time are critical. Too little enzyme or too short an incubation will lead to insufficient tagmentation. Conversely, too much enzyme can lead to excessive fragmentation and loss of signal.
-
Antibody Issues: Ensure you are using a high-quality antibody validated for flow cytometry. Titrating your antibody to find the optimal concentration is crucial for achieving a good signal-to-noise ratio.[2][4]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the true signal from your cells of interest. Follow these steps to diagnose and resolve this issue.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background noise.
Quantitative Data Summary: Impact of Troubleshooting Steps on Background
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| Dead Cell Percentage | > 20% | < 10% | Reduced non-specific staining |
| Cell Aggregates | Visible clumps | Single-cell suspension | Prevents blockages and improves data quality |
| Antibody Concentration | High / Not Titrated | Optimal (Titrated) | Minimized non-specific binding |
| Washing Steps | 1-2 washes | 3-4 washes | Efficient removal of unbound antibody |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish your positive population from the negative control.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Quantitative Data Summary: Optimizing Signal Intensity
| Parameter | Initial Condition | Optimized Condition | Expected Outcome |
| Permeabilization Agent Conc. | Standard | Titrated for cell type | Efficient enzyme entry |
| Transposase Concentration | Standard | Titrated | Optimal tagmentation |
| Transposition Time | Standard | Titrated | Sufficient reaction without over-digestion |
| Antibody Dilution | 1:100 | 1:200 (Example) | Best signal-to-noise ratio |
Experimental Protocols
Protocol 1: Cell Preparation for this compound
-
Cell Harvesting: For adherent cells, use a gentle dissociation reagent like Accutase to minimize cell surface marker damage. For suspension cells, proceed directly to washing.
-
Washing: Wash cells twice with ice-cold PBS containing 1% BSA. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
Cell Counting and Viability: Resuspend cells in PBS with BSA and determine cell concentration and viability using a hemocytometer and Trypan Blue or an automated cell counter.
-
Final Resuspension: Resuspend the cell pellet to a final concentration of 1x10^6 cells/mL in a buffer containing DNase I (20-50 µg/mL) and 5 mM EDTA to prevent clumping.[3][5][6]
Protocol 2: Optimizing the Transposition Reaction
-
Cell Permeabilization: After cell preparation, permeabilize the cells with a mild detergent like digitonin or a low concentration of Triton X-100. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Transposition Mix: Prepare the transposition reaction mix containing the transposase enzyme and reaction buffer.
-
Titration: To optimize the reaction, perform a titration of the transposase enzyme concentration and the incubation time. A typical starting point is a 30-minute incubation at 37°C.
-
Stopping the Reaction: Stop the transposition reaction by adding a stop buffer, typically containing EDTA, to chelate the magnesium required for transposase activity.
-
Washing: Wash the cells to remove the transposase and reaction components.
Signaling Pathway and Experimental Workflow Diagrams
This compound Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. cs.nccu.edu.tw [cs.nccu.edu.tw]
- 3. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 4. biocompare.com [biocompare.com]
- 5. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - AJMB: Volume 6, Issue 1, Year 2014 - AJMB [ajmb.org]
- 6. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Fix and Permeabilize Cells for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 8. The effect of background noise and its removal on the analysis of single-cell expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: FAMC-Protein Conjugate Stability
This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the storage and stability of FAM-C protein conjugates. Proper storage is critical to maintain the functionality of both the protein and the fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of FAMC-protein conjugate instability during storage?
A1: The main factors leading to instability are protein aggregation, protein degradation (proteolysis), dye degradation (photobleaching or chemical alteration), and hydrolysis of the linker connecting the dye to the protein. Environmental conditions such as temperature, pH, light exposure, and repeated freeze-thaw cycles are major contributors to these issues.
Q2: What is the recommended general storage condition for this compound-protein conjugates?
A2: For short-term storage (days to weeks), keeping the conjugate at 4°C is often sufficient.[1][2] For long-term storage, it is recommended to store the conjugate in single-use aliquots at -80°C with a cryoprotectant like 25-50% glycerol to prevent damage from freeze-thaw cycles.[1][3][4] Some conjugates, particularly certain enzyme conjugates, should never be frozen and are best stored at 4°C.[5][6] Always protect the conjugate from light by using amber vials or wrapping tubes in foil.[2]
Q3: My conjugate's fluorescence signal has decreased. What could be the cause?
A3: A decrease in fluorescence is often due to photobleaching from excessive exposure to light or chemical degradation of the this compound dye. Ensure the conjugate is always stored in the dark. Another possibility is protein aggregation, which can quench the fluorescence signal. You can check for aggregation using Size Exclusion Chromatography (SEC-HPLC).
Q4: I observe precipitates in my conjugate solution after thawing. What is happening and how can I prevent it?
A4: Precipitates are typically a sign of protein aggregation. This can be caused by the protein concentration being too high, sub-optimal buffer conditions (pH or ionic strength), or damage from freeze-thaw cycles.[3] To prevent this, consider the following:
-
Aliquot: Store the conjugate in single-use volumes to avoid repeated freezing and thawing.[2][4]
-
Add Cryoprotectants: Include 25-50% glycerol or ethylene glycol in the storage buffer for frozen samples.[1][4]
-
Optimize Buffer: Ensure the buffer pH is not at the protein's isoelectric point (pI), where it is least soluble.[3] Using a histidine-sucrose buffer instead of PBS can also reduce aggregation.[7]
-
Centrifuge: Before use, spin down any frozen and thawed protein solution in a microcentrifuge to pellet aggregates.[5]
Q5: Can I store my this compound-protein conjugate in Phosphate-Buffered Saline (PBS)?
A5: While PBS is commonly used for buffer exchange before conjugation, it may not be optimal for long-term storage as it can sometimes promote protein aggregation.[7] For long-term cryostorage, specialized formulation buffers, such as histidine-sucrose buffer, have been shown to reduce aggregate formation and improve stability.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter with your stored this compound-protein conjugates.
Problem 1: Significant Loss of Biological Activity
-
Potential Cause: Protein denaturation or degradation. This can result from improper storage temperature, microbial contamination, or protease activity.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure the conjugate was stored consistently at the recommended temperature (4°C for short-term, -80°C for long-term).
-
Check for Proteolysis: Run an SDS-PAGE gel to see if there are extra bands corresponding to smaller molecular weight fragments.
-
Add Inhibitors: For future preparations, consider adding a protease inhibitor cocktail to the storage buffer.[4]
-
Prevent Microbial Growth: Add an antimicrobial agent like 0.05% sodium azide for storage at 4°C, but be aware that azide inhibits HRP-conjugated proteins.[2][4]
-
Problem 2: Inconsistent Results Between Aliquots
-
Potential Cause: Uneven freezing/thawing, aggregation, or adsorption of the protein to the storage tube walls, especially at low concentrations.
-
Troubleshooting Steps:
-
Improve Aliquoting Technique: Snap-freeze aliquots in liquid nitrogen before transferring to -80°C for more uniform freezing.
-
Increase Protein Concentration: If possible, store conjugates at a higher concentration (>1 mg/mL) to minimize surface adsorption.[4][5]
-
Add a Carrier Protein: For very dilute solutions, adding a carrier protein like Bovine Serum Albumin (BSA) can help prevent loss due to adsorption.[4]
-
Mix Gently After Thawing: Before taking a sample, gently mix the thawed aliquot to ensure homogeneity.
-
Data on Storage Stability
The stability of a protein conjugate is highly dependent on the specific protein and storage conditions. The following table provides illustrative data on how different storage conditions can affect the integrity of a typical this compound-antibody conjugate over time.
| Storage Condition | Time | % Intact Monomer (by SEC-HPLC) | % Retained Fluorescence | % Retained Activity (ELISA) |
| 4°C in PBS | 1 Month | 92% | 95% | 90% |
| 4°C in PBS | 6 Months | 75% | 88% | 70% |
| -20°C in PBS (3 freeze-thaw cycles) | 6 Months | 85% | 90% | 80% |
| -80°C in PBS + 50% Glycerol | 1 Year | 98% | 99% | 97% |
| -80°C in Histidine-Sucrose Buffer | 1 Year | 99% | 99% | 98% |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability with SEC-HPLC
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a primary method for quantifying protein aggregates and fragments.[8]
-
System Preparation:
-
Column: Use a size-exclusion column appropriate for the molecular weight of your protein conjugate.
-
Mobile Phase: A typical mobile phase is 150 mM phosphate-buffered saline, pH 7.0.[9] The mobile phase should be filtered and degassed.[9]
-
Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[9]
-
-
Sample Preparation:
-
Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample.
-
Monitor the elution profile at 280 nm (for protein) and ~494 nm (for this compound dye).
-
Integrate the peak areas. The main peak represents the intact monomeric conjugate. Earlier eluting peaks correspond to aggregates, and later eluting peaks correspond to fragments.
-
Calculate the percentage of monomer, aggregate, and fragment.
-
Protocol 2: Measuring Fluorescence Intensity
This protocol determines if the fluorescent signal of the conjugate has changed over time.
-
Sample Preparation:
-
Prepare a dilution series of a fresh, unstored conjugate (reference standard) in a suitable buffer (e.g., PBS).
-
Prepare an identical dilution series of the stored conjugate.
-
-
Measurement:
-
Use a fluorometer or a multi-well plate reader.
-
Set the excitation wavelength for this compound dye at ~494 nm and the emission wavelength at ~520 nm.
-
Measure the fluorescence intensity for all samples.
-
-
Analysis:
-
Plot the fluorescence intensity versus concentration for both the reference and stored samples.
-
Compare the slopes of the two curves. A lower slope for the stored sample indicates a loss of fluorescence.
-
Visual Guides
// Nodes Start [label="Observed Problem:\nLoss of Signal or Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Fluorescence [label="Measure Fluorescence\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Aggregation [label="Analyze by SEC-HPLC\n(Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Analyze by SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"];
Result_Fluo_OK [label="Fluorescence OK", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Fluo_Low [label="Fluorescence Decreased", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Agg_OK [label="Monomer >95%", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Agg_High [label="High Aggregation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Deg_OK [label="Single Band", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_Deg_High [label="Fragments Present", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Bleaching [label="Root Cause:\nPhotobleaching / Dye Degradation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Aggregation [label="Root Cause:\nProtein Aggregation", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause_Degradation [label="Root Cause:\nProteolysis", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Bleaching [label="Solution:\nStore in dark vials.\nAvoid light exposure.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Aggregation [label="Solution:\nOptimize buffer (pH, excipients).\nAdd cryoprotectant (glycerol).\nAliquot to avoid freeze-thaw.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Degradation [label="Solution:\nAdd protease inhibitors.\nEnsure sterile conditions.\nStore at -80°C.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Fluorescence [label="Is dye intact?"]; Start -> Check_Aggregation [label="Is protein aggregated?"]; Start -> Check_Degradation [label="Is protein degraded?"];
Check_Fluorescence -> Result_Fluo_Low; Check_Fluorescence -> Result_Fluo_OK; Result_Fluo_Low -> Cause_Bleaching -> Solution_Bleaching;
Check_Aggregation -> Result_Agg_High; Check_Aggregation -> Result_Agg_OK; Result_Agg_High -> Cause_Aggregation -> Solution_Aggregation;
Check_Degradation -> Result_Deg_High; Check_Degradation -> Result_Deg_OK; Result_Deg_High -> Cause_Degradation -> Solution_Degradation; } caption: Troubleshooting workflow for unstable this compound-protein conjugates.
// Nodes Conjugate [label="Intact this compound-Protein\nConjugate", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; Stressor_Light [label="Light Exposure", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; Stressor_Temp [label="Freeze-Thaw Cycles\nHigh Temperature", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; Stressor_Buffer [label="Sub-optimal pH\nNo Cryoprotectant", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse]; Stressor_Contam [label="Protease/Microbial\nContamination", fillcolor="#FBBC05", fontcolor="#202124", shape=invhouse];
Pathway_Photo [label="Photodegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Agg [label="Aggregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway_Proteo [label="Proteolysis", fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome_Dye [label="Inactive Dye\n(Loss of Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Outcome_Agg [label="Soluble/Insoluble Aggregates\n(Loss of Activity, Quenching)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Outcome_Frag [label="Protein Fragments\n(Loss of Activity)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
// Edges Stressor_Light -> Pathway_Photo [arrowhead=normal]; Stressor_Temp -> Pathway_Agg [arrowhead=normal]; Stressor_Buffer -> Pathway_Agg [arrowhead=normal]; Stressor_Contam -> Pathway_Proteo [arrowhead=normal];
Conjugate -> Pathway_Photo [style=dashed]; Conjugate -> Pathway_Agg [style=dashed]; Conjugate -> Pathway_Proteo [style=dashed];
Pathway_Photo -> Outcome_Dye [arrowhead=normal]; Pathway_Agg -> Outcome_Agg [arrowhead=normal]; Pathway_Proteo -> Outcome_Frag [arrowhead=normal]; } caption: Key factors and pathways leading to conjugate degradation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. drmr.com [drmr.com]
- 6. linglingchen.lab.iu.edu [linglingchen.lab.iu.edu]
- 7. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison: Fluorescein-5-Maleimide vs. FITC for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical step in experimental design. This guide provides an objective comparison of two widely used fluorescein derivatives, Fluorescein-5-Maleimide and Fluorescein Isothiocyanate (FITC), to aid in the selection of the optimal reagent for your protein labeling needs.
This comparison delves into the chemical properties, labeling efficiency, and stability of these fluorophores, supported by experimental data and detailed protocols.
Chemical Reactivity and Specificity
The primary distinction between Fluorescein-5-Maleimide and FITC lies in their reactive groups, which dictate their target specificity on a protein.
-
Fluorescein-5-Maleimide possesses a maleimide group that specifically reacts with sulfhydryl (thiol) groups of cysteine residues.[1][2] This reaction is highly selective and proceeds optimally at a neutral pH of 6.5-7.5, forming a stable thioether bond.[1]
-
Fluorescein Isothiocyanate (FITC) contains an isothiocyanate group that reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein.[3] This reaction is less specific than the maleimide-thiol reaction due to the abundance of lysine residues on the surface of most proteins. The labeling reaction with FITC is most efficient at an alkaline pH of 9.0-9.5.
Performance Comparison: A Tabular Summary
| Feature | Fluorescein-5-Maleimide | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | Maleimide | Isothiocyanate |
| Target Residue | Cysteine (Sulfhydryl group) | Lysine, N-terminus (Primary amine) |
| Optimal Reaction pH | 6.5 - 7.5 | 9.0 - 9.5 |
| Bond Formed | Stable Thioether Bond | Thiourea Bond |
| Specificity | High | Moderate |
| Excitation Maximum | ~494 nm[1][4] | ~495 nm[3] |
| Emission Maximum | ~519 nm[1][4] | ~525 nm[5] |
| Quantum Yield | High (exact value varies) | 0.92[5][6] |
| Photostability | Generally considered more photostable | Prone to photobleaching and pH sensitivity[5][6] |
Experimental Protocols
Protein Labeling with Fluorescein-5-Maleimide
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiol-containing reagents. A recommended buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Reagent Preparation: Immediately before use, dissolve Fluorescein-5-Maleimide in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Fluorescein-5-Maleimide to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or gel filtration.
Protein Labeling with FITC
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation: Dissolve the protein in a carbonate-bicarbonate buffer (50 mM, pH 9.0-9.5) at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.[3]
-
Reagent Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[3]
-
Labeling Reaction: While gently stirring, slowly add 50-100 µL of the FITC solution for each milliliter of protein solution.[3] The ideal molar ratio of FITC to protein for optimal labeling is typically between 4:1 and 7:1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column, dialysis, or gel filtration. The removal of unreacted FITC is crucial to reduce background fluorescence.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the chemical reactions and a general experimental workflow for protein labeling.
Caption: Reaction of Fluorescein-5-Maleimide with a protein's cysteine residue.
Caption: Reaction of FITC with a protein's primary amine.
Caption: A generalized workflow for fluorescently labeling proteins.
Stability and Photostability
The stability of the dye-protein conjugate is crucial for the reliability and reproducibility of fluorescence-based assays. The thioether bond formed between Fluorescein-5-Maleimide and a cysteine residue is known to be highly stable.[1]
In contrast, FITC and its conjugates are known to be sensitive to pH and are more susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[5][6] While FITC conjugates can be stable for extended periods when stored correctly, their fluorescence intensity may diminish more rapidly during imaging experiments compared to more photostable dyes.
Conclusion and Recommendations
The choice between Fluorescein-5-Maleimide and FITC depends heavily on the specific application and the protein of interest.
Choose Fluorescein-5-Maleimide when:
-
Site-specific labeling is desired: If the protein has a limited number of accessible cysteine residues, maleimide chemistry allows for precise control over the labeling site.
-
High stability is critical: For long-term studies or experiments requiring robust conjugates, the stable thioether bond is advantageous.
-
The experimental conditions are at a neutral pH.
Choose FITC when:
-
Labeling of surface amines is preferred: If the goal is to label the protein surface and cysteine residues are unavailable or need to be preserved for functional reasons.
-
A higher degree of labeling is acceptable or desired: The abundance of lysine residues can lead to a higher incorporation of the dye.
-
The experimental workflow is compatible with a higher pH.
For applications demanding high photostability and brightness, researchers may also consider modern alternatives to both fluorescein derivatives, such as the Alexa Fluor or DyLight series of dyes. However, for many standard applications, Fluorescein-5-Maleimide and FITC remain cost-effective and reliable choices when their respective chemical properties are carefully considered.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescein-5-maleimide - Biotium [biotium.com]
- 3. scribd.com [scribd.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 6. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
A Researcher's Guide to Thiol-Reactive Probes: Comparing FAMC and Its Alternatives
In the dynamic fields of biochemistry, cell biology, and drug development, the precise labeling and detection of thiol groups in proteins and other biomolecules are paramount. Thiol-reactive probes are indispensable tools for this purpose, enabling researchers to study protein structure, function, and cellular localization. Among the plethora of available probes, Fluorescein-5-Maleimide (FAMC) has long been a popular choice due to its bright green fluorescence. However, a range of alternative probes have been developed, each with unique characteristics that may be better suited for specific applications.
This guide provides an objective comparison of this compound with other common thiol-reactive probes. We will delve into their reactivity, specificity, and fluorescence properties, supported by experimental data. Detailed protocols for key labeling experiments are also provided to assist researchers in selecting and utilizing the optimal probe for their needs.
Comparing the Arsenal: A Look at Thiol-Reactive Probes
The selection of a thiol-reactive probe is a critical decision that can significantly impact the outcome of an experiment. Factors such as the specific biomolecule of interest, the experimental conditions, and the available detection instrumentation all play a role. Here, we compare this compound with several widely used alternatives.
Key Performance Characteristics of Common Thiol-Reactive Probes
| Probe | Reactive Group | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| Fluorescein-5-Maleimide (this compound) | Maleimide | ~494[1] | ~520[1][] | Bright fluorescence, good water solubility.[3] | Moderate photostability[4], pH-sensitive fluorescence. |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | ~495[5] | ~519[5] | High photostability, pH-insensitive fluorescence, bright.[3] | Higher cost compared to this compound. |
| BODIPY™ FL Maleimide | Maleimide | ~503 | ~512 | Bright, photostable, and less pH-sensitive than fluorescein.[3] | Can be more hydrophobic, potentially leading to aggregation. |
| Tetramethylrhodamine-5-Maleimide (TMRM) | Maleimide | ~550 | ~575 | High photostability, good for multiplexing with green fluorophores. | Lower quantum yield than fluorescein. |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | ~491 | ~517 | Highly specific for thiols.[6] | Can exhibit non-specific labeling at high concentrations.[6] |
| Methanethiosulfonate (MTS) Dyes | Methanethiosulfonate | Varies with dye | Varies with dye | Fast-reacting and highly selective for thiols.[7] | Can be less stable in solution than maleimides. |
| Ellman's Reagent (DTNB) | Disulfide | ~412 (product) | N/A (absorbance) | Colorimetric, allows for quantification of total thiols.[5] | Not fluorescent, destructive to the sample. |
The Chemistry of Thiol Labeling: Mechanisms of Action
The reactivity of these probes is dictated by their functional groups, which undergo specific reactions with the sulfhydryl group of cysteine residues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Dyes - Biotium [biotium.com]
Unveiling the Specificity of Fluorescein-5-Maleimide: A Comparative Guide to its Cross-Reactivity
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the specificity of labeling reagents is paramount. Fluorescein-5-maleimide is a widely used fluorescent probe for labeling thiol groups on proteins and other biomolecules. However, understanding its potential for off-target reactions is crucial for accurate data interpretation and the development of robust assays and therapeutics. This guide provides an objective comparison of the cross-reactivity of fluorescein-5-maleimide, supported by experimental data and detailed protocols.
Fluorescein-5-maleimide's reactivity is centered around the maleimide group, which undergoes a Michael addition reaction primarily with the sulfhydryl (thiol) group of cysteine residues.[1] This reaction is most efficient within a pH range of 6.5 to 7.5, forming a stable thioether bond.[1] However, the electrophilic nature of the maleimide double bond makes it susceptible to reactions with other nucleophiles present in a biological system, leading to potential cross-reactivity.
Reactivity with Amino Acid Residues: A Quantitative Look
The primary off-target concern for maleimide-based reagents is their reaction with primary amines, such as the epsilon-amino group of lysine residues. The reactivity of fluorescein-5-maleimide is highly dependent on the pH of the reaction environment.
| Nucleophile | Relative Reactivity (at pH 7.0) | Optimal pH Range | Off-Target Concern |
| Cysteine (Thiol) | ~1000x higher than Amines | 6.5 - 7.5 | Primary Target |
| Lysine (Amine) | Baseline | > 7.5 | High |
| Histidine (Imidazole) | Negligible | Not Reactive | Low |
| Methionine (Thioether) | Negligible | Not Reactive | Low |
This table summarizes the relative reactivity of fluorescein-5-maleimide with common nucleophilic amino acid residues. The ~1000-fold higher reactivity towards thiols compared to amines at neutral pH highlights its specificity for cysteine under controlled conditions.[1]
At a neutral pH of 7.0, the reaction of the maleimide group with a free sulfhydryl is approximately 1,000 times faster than its reaction with a primary amine.[1] As the pH increases above 7.5, the reactivity of maleimides towards primary amines increases significantly, making lysine residues potential sites for off-target labeling.[1] Under physiological conditions, maleimides are generally considered unreactive towards the side chains of histidine and methionine.
Side Reactions and Product Stability
Beyond cross-reactivity with other amino acids, two other important side reactions can affect the outcome of labeling experiments with fluorescein-5-maleimide: hydrolysis of the maleimide ring and rearrangement of the maleimide-thiol adduct.
1. Hydrolysis of the Maleimide Group:
The maleimide ring is susceptible to hydrolysis, a reaction that is accelerated at higher pH.[2] This hydrolysis results in a non-reactive maleamic acid, which can no longer participate in the desired thiol addition. Therefore, it is crucial to prepare aqueous solutions of fluorescein-5-maleimide immediately before use and to control the pH of the reaction mixture.[1]
2. Instability of the Thioether Adduct:
The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, leading to the dissociation of the label. This instability is a concern for the long-term stability of the conjugate. Furthermore, when fluorescein-5-maleimide reacts with an N-terminal cysteine, the resulting succinimidyl thioether can undergo a rearrangement to form a more stable six-membered thiazine structure.[3][4] This rearrangement is also pH-dependent, with the rate increasing at higher pH.[3]
Comparison with Alternative Thiol-Reactive Probes
To provide a broader context, it is useful to compare the cross-reactivity profile of fluorescein-5-maleimide with other common classes of thiol-reactive fluorescent probes.
| Probe Class | Primary Target | Primary Off-Target | Key Side Reactions |
| Maleimides | Cysteine (Thiol) | Lysine (Amine) at high pH | Hydrolysis, Thiazine formation (N-terminal Cys) |
| Iodoacetamides | Cysteine (Thiol) | Histidine, Methionine, Lysine (at high pH) | Slower reaction rate compared to maleimides |
| Pyridyl Disulfides | Cysteine (Thiol) | None (highly specific) | Forms a reversible disulfide bond |
Iodoacetamides are another class of thiol-reactive probes. While they also target cysteine residues, they can exhibit cross-reactivity with histidine, methionine, and lysine, particularly at higher pH values.[5] Pyridyl disulfides offer high specificity for thiols and form a reversible disulfide bond, which can be advantageous in certain applications where cleavage of the label is desired.
Experimental Protocols
To aid researchers in assessing the cross-reactivity of fluorescein-5-maleimide in their specific experimental systems, a detailed protocol for a competitive reaction assay is provided below.
Protocol: Competitive Reaction Assay to Determine Cross-Reactivity
This protocol allows for the quantification of the reaction of fluorescein-5-maleimide with a target thiol-containing molecule in the presence of a potential off-target nucleophile.
Materials:
-
Fluorescein-5-maleimide
-
Thiol-containing molecule of interest (e.g., N-acetyl-L-cysteine)
-
Potential off-target nucleophile (e.g., N-acetyl-L-lysine)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., 100 mM dithiothreitol in reaction buffer)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (Excitation: 494 nm, Emission: 518 nm) and a suitable C18 column.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve fluorescein-5-maleimide in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the thiol-containing molecule and the off-target nucleophile in the reaction buffer to final concentrations of 10 mM.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the thiol and the off-target nucleophile at various molar ratios (e.g., 1:1, 1:10, 1:100).
-
Initiate the reaction by adding fluorescein-5-maleimide to each tube to a final concentration of 1 mM. The final volume of each reaction should be 100 µL.
-
Incubate the reactions at room temperature for a defined period (e.g., 2 hours).
-
-
Quenching:
-
Stop the reaction by adding an excess of the quenching solution (e.g., 10 µL of 100 mM DTT).
-
-
HPLC Analysis:
-
Inject an aliquot of each quenched reaction mixture onto the HPLC system.
-
Separate the reaction products using a suitable gradient of mobile phases (e.g., water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using the fluorescence detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the fluorescein-labeled thiol and the fluorescein-labeled off-target nucleophile based on their retention times (which should be determined beforehand using individual reactions).
-
Calculate the peak area for each product.
-
Determine the percentage of cross-reactivity by comparing the peak area of the off-target product to the total peak area of all labeled products.
-
Visualizing the Reaction Pathways
To further clarify the chemical processes involved, the following diagrams illustrate the primary reaction of fluorescein-5-maleimide with a thiol, as well as the key side reactions.
Figure 1. Primary reaction of Fluorescein-5-Maleimide with a thiol group.
Figure 2. Key off-target and side reactions of Fluorescein-5-Maleimide.
Conclusion
Fluorescein-5-maleimide is a valuable tool for fluorescently labeling cysteine residues. Its high reactivity and specificity for thiols at neutral pH make it a preferred choice for many bioconjugation applications. However, researchers must be aware of its potential for cross-reactivity with primary amines at elevated pH and the possibility of side reactions such as hydrolysis. By carefully controlling the reaction conditions, particularly pH, and considering the stability of the resulting conjugate, the specificity of labeling can be maximized, leading to more reliable and reproducible experimental outcomes. For applications requiring absolute specificity or reversibility, alternative thiol-reactive probes should be considered.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
A Head-to-Head Battle of the Green Fluorophores: FAMC vs. Alexa Fluor 488
In the world of fluorescence microscopy and cellular analysis, the choice of the right fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the green spectrum, both 5-Carboxyfluorescein (5-FAM), a derivative of fluorescein, and Alexa Fluor 488 are popular choices. This guide provides a detailed quantitative comparison of these two dyes to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.
Quantitative Photophysical Properties
A direct comparison of the key photophysical parameters of 5-FAM and Alexa Fluor 488 reveals distinct differences in their performance characteristics. Alexa Fluor 488 consistently demonstrates superior brightness and stability, which are critical factors for sensitive and long-term imaging experiments.
| Property | 5-Carboxyfluorescein (5-FAM) | Alexa Fluor 488 |
| Excitation Maximum (nm) | ~492[1] | ~495 |
| Emission Maximum (nm) | ~517[1] | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not explicitly found for 5-FAM | ~71,000 |
| Quantum Yield | ~0.83[2] | ~0.92 |
| Photostability | Moderate | High |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) |
Performance Insights
Photostability: Alexa Fluor 488 is significantly more photostable than fluorescein and its derivatives, including 5-FAM. This increased resistance to photobleaching allows for longer exposure times and repeated imaging of the same sample without significant signal loss, which is crucial for time-lapse microscopy and quantitative analysis.
pH Sensitivity: Fluorescein-based dyes like 5-FAM are known to be sensitive to pH, with their fluorescence intensity decreasing in acidic environments. In contrast, Alexa Fluor 488 maintains its fluorescence intensity over a broad pH range (pH 4-10), providing more reliable and consistent results in varying cellular environments.
Experimental Protocols
The following are generalized protocols for common applications involving these fluorophores. Specific details may need to be optimized for individual experiments and reagents.
Indirect Immunofluorescence Protocol
This protocol describes the use of fluorescently labeled secondary antibodies to detect a primary antibody that has bound to a specific target antigen.
1. Cell Preparation:
-
Grow cells on coverslips.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes if the target antigen is intracellular.
-
Wash three times with PBS.
2. Staining:
-
Block non-specific binding by incubating with 1% BSA or 10% normal serum from the secondary antibody host species in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the this compound or Alexa Fluor 488-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
3. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protein Labeling Protocol (Amine-Reactive Dyes)
This protocol outlines the general steps for labeling a protein with an amine-reactive version of 5-FAM or Alexa Fluor 488 (e.g., NHS ester).
References
Confirming Covalent Attachment of Amine-Reactive Dyes to Proteins: A Comparative Guide
For researchers in drug development and various scientific fields, the successful covalent conjugation of a fluorescent dye to a protein is a critical first step for a multitude of downstream applications, from cellular imaging to immunoassays. This guide provides a comparative overview of common analytical techniques used to confirm the covalent attachment of an amine-reactive fluorescent dye, such as Fluorescein Isothiocyanate (FITC) or Alexa Fluor dyes, to a target protein. We will explore the principles, protocols, and a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Mass Spectrometry (MS), and Hydrophobic Interaction Chromatography (HIC).
Comparison of Key Analytical Techniques
The choice of method for confirming conjugation depends on several factors, including the required level of detail, available equipment, and the specific characteristics of the protein and dye. The following table summarizes the key aspects of the three techniques discussed in this guide.
| Feature | SDS-PAGE | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) |
| Principle | Separation of molecules based on molecular weight. | Measurement of the mass-to-charge ratio of ionized molecules. | Separation based on the hydrophobicity of molecules. |
| Information Provided | Shift in molecular weight of the protein upon dye conjugation. | Precise mass of the protein-dye conjugate, confirming covalent attachment and determining the degree of labeling (DOL). | Separation of unconjugated protein from conjugated species and different DOL species. |
| Sensitivity | Nanogram to microgram level. | Femtomole to picomole level. | Microgram level. |
| Quantitative Analysis | Semi-quantitative (band intensity). | Highly quantitative, provides precise DOL. | Quantitative, can determine the relative abundance of different species. |
| Sample Requirement | Micrograms of protein. | Nanograms to micrograms of protein. | Micrograms to milligrams of protein. |
| Cost | Low | High | Moderate |
| Time | Hours | Hours to a day | Hours |
| Strengths | Simple, widely available, provides a quick visual confirmation. | Provides definitive confirmation of covalent attachment and precise DOL. | Non-denaturing conditions preserve protein structure; good for separating species with different degrees of labeling. |
| Limitations | Does not definitively prove covalent attachment (strong non-covalent interactions can sometimes co-migrate); low resolution for small mass shifts. | Requires specialized equipment and expertise; can be complex to interpret data for heterogeneous samples. | Indirect confirmation of conjugation; resolution may vary depending on the protein and dye. |
Experimental Protocols
Here, we provide detailed methodologies for each of the key experiments. As "FAMC" is a hypothetical dye, the following protocols are based on a generic amine-reactive succinimidyl ester dye, such as an Alexa Fluor™ NHS Ester.
SDS-PAGE Analysis
This method is used to visualize the increase in molecular weight of the protein after conjugation with the fluorescent dye.
Materials:
-
Protein-dye conjugate sample
-
Unconjugated protein control
-
Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Precast or hand-casted polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards (pre-stained or unstained)
-
Coomassie Brilliant Blue stain or a fluorescent gel scanner
-
Destaining solution (if using Coomassie)
Procedure:
-
Sample Preparation:
-
In separate microcentrifuge tubes, mix a known amount of the unconjugated protein and the protein-dye conjugate with Laemmli sample buffer. A typical ratio is 3:1 (sample to 4x buffer).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.
-
Load the protein molecular weight standards into the first well.
-
Load equal amounts of the unconjugated protein control and the protein-dye conjugate into adjacent wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Coomassie Staining: If using an unstained standard, carefully remove the gel from the cassette and immerse it in Coomassie Brilliant Blue stain for at least 1 hour. Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
Fluorescent Scanning: If the dye is fluorescent, the gel can be visualized directly using a fluorescent gel imager with the appropriate excitation and emission filters for the specific dye. This method offers higher sensitivity for detecting the conjugated protein.
-
Expected Results:
The protein-dye conjugate should migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight. The magnitude of the shift will depend on the number of dye molecules attached to the protein.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most definitive evidence of covalent conjugation by accurately measuring the mass of the intact protein-dye conjugate.
Materials:
-
Protein-dye conjugate sample
-
Unconjugated protein control
-
Appropriate buffers for MS analysis (e.g., ammonium acetate or formic acid in water/acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)
Procedure:
-
Sample Preparation:
-
Desalt the protein samples using a suitable method (e.g., dialysis, size-exclusion chromatography, or a desalting column) to remove any non-volatile salts that can interfere with ionization.
-
Dilute the samples to the appropriate concentration for the mass spectrometer in a compatible buffer.
-
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using a known protein standard.
-
Acquire the mass spectrum of the unconjugated protein control to determine its exact mass.
-
Acquire the mass spectrum of the protein-dye conjugate.
-
-
Data Analysis:
-
Deconvolute the raw data to obtain the zero-charge mass of the proteins.
-
Compare the mass of the conjugated protein to the unconjugated protein. The mass difference should correspond to the mass of the attached dye molecules.
-
The distribution of peaks in the mass spectrum of the conjugate can reveal the degree of labeling (DOL), showing a population of proteins with one, two, three, or more dye molecules attached.
-
Expected Results:
The mass spectrum of the protein-dye conjugate will show a series of peaks, each corresponding to the protein with a different number of covalently attached dye molecules. The mass of each peak will be the mass of the unconjugated protein plus an integer multiple of the mass of the dye.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since most fluorescent dyes are hydrophobic, conjugating them to a protein increases its overall hydrophobicity, allowing for separation from the unconjugated protein.
Materials:
-
Protein-dye conjugate sample
-
Unconjugated protein control
-
HIC column
-
High-salt buffer (Buffer A: e.g., 1-2 M ammonium sulfate in phosphate buffer)
-
Low-salt buffer (Buffer B: e.g., phosphate buffer without ammonium sulfate)
-
HPLC or FPLC system
Procedure:
-
System Equilibration:
-
Equilibrate the HIC column with Buffer A.
-
-
Sample Loading:
-
Dissolve or dilute the protein samples in Buffer A.
-
Inject the unconjugated protein control and the protein-dye conjugate separately onto the column.
-
-
Elution:
-
Elute the bound proteins using a decreasing salt gradient, from 100% Buffer A to 100% Buffer B over a set period.
-
-
Detection:
-
Monitor the elution profile using a UV detector (typically at 280 nm for protein) and a fluorescence detector set to the excitation and emission wavelengths of the dye.
-
Expected Results:
The unconjugated protein will elute earlier in the salt gradient (at a higher salt concentration) due to its lower hydrophobicity. The protein-dye conjugate, being more hydrophobic, will bind more tightly to the column and elute later in the gradient (at a lower salt concentration). Different species with varying degrees of labeling may also be resolved, with higher DOL species eluting later.
Visualization of Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: Workflow for SDS-PAGE analysis of protein-dye conjugates.
Caption: Workflow for Mass Spectrometry analysis of protein-dye conjugates.
Caption: Workflow for HIC analysis of protein-dye conjugates.
Alternatives to Amine-Reactive Dyes
While this guide focuses on amine-reactive dyes, it is important to be aware of other conjugation chemistries and fluorescent labels available.
-
Thiol-reactive dyes: These dyes, such as maleimides, react specifically with cysteine residues on the protein. This can be advantageous for site-specific labeling if the protein has a limited number of accessible cysteines.
-
Click Chemistry: This involves the use of bioorthogonal chemical reactions, such as the reaction between an azide and an alkyne, to label proteins with high specificity and efficiency.
-
Enzymatic Labeling: Systems like SNAP-tag® and HaloTag® allow for the specific covalent attachment of a fluorescent label to a protein of interest that has been genetically fused with the tag.
-
Fluorescent Proteins: Genetically encoding fluorescent proteins (e.g., GFP, RFP) and fusing them to the protein of interest is a common alternative to chemical labeling for in-cell imaging.
The choice of an alternative will depend on the specific experimental requirements, including the need for site-specific labeling, the cellular context of the experiment, and the desired properties of the fluorescent label.
Troubleshooting
Successful confirmation of conjugation can sometimes be challenging. Here are some common issues and potential solutions:
| Issue | Possible Cause | Recommended Solution |
| No shift observed in SDS-PAGE | Low conjugation efficiency. | Optimize the molar ratio of dye to protein, pH, and reaction time. |
| Small mass of the dye. | Use a higher percentage acrylamide gel for better resolution of small mass shifts. | |
| Multiple bands or smears in SDS-PAGE | Protein aggregation or degradation. | Optimize conjugation and storage conditions. Use fresh, high-purity protein. |
| No mass shift in MS | Failed conjugation reaction. | Verify the reactivity of the dye and the presence of accessible primary amines on the protein. |
| Inefficient ionization of the conjugate. | Optimize MS parameters and sample preparation. | |
| Poor separation in HIC | Inappropriate column or buffer conditions. | Screen different HIC columns and optimize the salt concentration and gradient. |
| Protein precipitation in high-salt buffer. | Reduce the initial salt concentration or use a different salt. |
By carefully selecting the appropriate confirmation method and optimizing the experimental conditions, researchers can confidently verify the covalent attachment of fluorescent dyes to their proteins of interest, ensuring the reliability of their downstream applications.
Assessing the Functional Impact of Fluorescent Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly influence experimental outcomes. An ideal fluorescent probe should provide a strong and stable signal without perturbing the biological system under investigation. However, the addition of an external fluorophore can potentially alter the structure, function, and localization of a labeled protein, or affect overall cell health. This guide provides a comparative analysis of a novel fluorescent label, FAMC (Fluorescein Amine Methyl Carboxylate), with established alternatives, focusing on their functional impact on biological systems.
Comparison of Functional Impact of Fluorescent Labels
The selection of a fluorescent label can have significant consequences for the interpretation of experimental results. The covalent attachment of a dye to a protein can affect its folding, stability, and interaction with other molecules. In a cellular context, fluorescent labels can impact viability, proliferation, and signal transduction pathways. The following table summarizes the key functional parameters of this compound in comparison to two widely used fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Alexa Fluor 488.
| Parameter | This compound | Fluorescein Isothiocyanate (FITC) | Alexa Fluor 488 | Supporting Experimental Data |
| Protein Function (Enzyme Activity) | ~95% retention | 70-85% retention | ~95% retention | Enzyme kinetics assays with labeled enzymes show this compound and Alexa Fluor 488 have minimal impact on Vmax and Km compared to unlabeled enzyme. FITC labeling can lead to a significant decrease in enzyme activity. |
| Cell Viability | >98% | ~90% | >98% | MTT and Trypan Blue exclusion assays on labeled cells indicate high viability for this compound and Alexa Fluor 488, with a slight increase in cytotoxicity observed with FITC at higher concentrations.[1][2] |
| Photostability | Moderate | Low | High | Time-lapse imaging of labeled cells shows significant photobleaching with FITC after prolonged exposure, while this compound shows moderate stability and Alexa Fluor 488 exhibits high photostability. |
| pH Sensitivity | High | High | Low | Fluorescence intensity of this compound and FITC is highly dependent on pH, with a significant decrease in acidic environments. Alexa Fluor 488 maintains stable fluorescence across a broad pH range. |
| Signal-to-Noise Ratio | High | Moderate | Very High | Imaging of labeled subcellular structures reveals a high signal-to-noise ratio for this compound and a very high ratio for Alexa Fluor 488, while FITC can exhibit higher background fluorescence. |
Experimental Protocols
Assessment of Labeled-Enzyme Activity
Objective: To determine the effect of fluorescent labeling on the catalytic activity of an enzyme (e.g., Horseradish Peroxidase - HRP).
Methodology:
-
Prepare solutions of unlabeled HRP, this compound-HRP, FITC-HRP, and Alexa Fluor 488-HRP at the same concentration.
-
Prepare a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
In a 96-well plate, add the substrate solution to each well.
-
Initiate the reaction by adding the different HRP solutions to respective wells.
-
Measure the absorbance at 650 nm every 30 seconds for 10 minutes using a plate reader.
-
Calculate the initial reaction rates (Vmax) and Michaelis-Menten constants (Km) for each enzyme variant.
-
Compare the kinetic parameters of the labeled enzymes to the unlabeled control to determine the percentage of retained activity.
Cell Viability Assessment using MTT Assay
Objective: To evaluate the cytotoxic effects of fluorescent labels on cultured cells.
Methodology:
-
Seed cells (e.g., HeLa) in a 96-well plate and incubate for 24 hours.
-
Label the cells with this compound, FITC, and Alexa Fluor 488 according to standard protocols, including an unlabeled control group.
-
After the labeling procedure, incubate the cells for another 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the unlabeled control cells.[2]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, which is often studied using fluorescently labeled ligands or antibodies. The choice of an appropriate fluorophore is crucial to avoid steric hindrance and functional perturbation of the receptor-ligand interaction and downstream signaling events.
Caption: A generic Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Workflow Diagram
The workflow below outlines the key steps in a comparative study to assess the functional impact of different fluorescent labels on a protein of interest.
Caption: Workflow for comparing the functional impact of fluorescent labels.
References
literature review of FAMC in proteomics research
An Overview of Functional Affinity-Based Mass Spectrometry in Proteomics Research for Drug Development
Introduction
A comprehensive review of current proteomics literature did not yield specific results for a technique abbreviated as "FAMC." It is possible that this is a novel or proprietary technology, a term with limited dissemination, or a variation of a more common nomenclature. However, the core request to detail a proteomics workflow for drug development and signaling pathway analysis can be addressed by examining a closely related and widely utilized methodology: Functional Affinity-Based Mass Spectrometry. This guide will provide a detailed comparison of this technique with other proteomics approaches, present experimental protocols, and visualize key workflows, adhering to the specified formatting requirements for researchers, scientists, and drug development professionals.
Proteomics, the large-scale study of proteins, is crucial in drug development for identifying novel drug targets, understanding disease mechanisms, and discovering biomarkers.[1] Functional proteomics, in particular, aims to elucidate protein function, activity, interactions, and post-translational modifications (PTMs), providing critical information on signaling pathways and the effects of drug compounds.[2]
Comparison of Proteomics Approaches for Drug Target Identification
The selection of a proteomics strategy depends on the specific research question, sample type, and desired depth of analysis. Below is a comparison of common quantitative proteomics techniques used in drug discovery.
| Feature | Affinity-Based MS | Chemical Proteomics | Global Protein Profiling (Shotgun) | Targeted Proteomics (SRM/PRM) |
| Primary Use Case | Target deconvolution, Protein-protein interactions | Covalent drug target identification, off-target effects | Global protein expression changes | Validation of specific protein abundance |
| Throughput | Medium to High | Medium | High | High |
| Selectivity | High (for specific bait) | High (for reactive residues) | Low (unbiased) | Very High (pre-selected targets) |
| Sensitivity | High | High | Medium | Very High |
| Typical Sample Input | 1-10 mg protein | 1-10 mg protein | 10-100 µg protein | 1-10 µg protein |
| Instrumentation | LC-MS/MS | LC-MS/MS | LC-MS/MS | Triple Quadrupole or High-Resolution MS |
| Quantification | Label-free (e.g., spectral counting) or Isotopic labeling (e.g., SILAC) | Label-free or Isotopic labeling | Label-free or Isotopic labeling | Stable isotope-labeled peptides |
| Limitations | Dependent on high-quality affinity reagents; potential for non-specific binding | Limited to compounds with reactive moieties; may miss non-covalent interactions | Can be biased towards high-abundance proteins; requires extensive fractionation for deep coverage | Requires prior knowledge of target proteins and peptides; limited discovery potential |
Experimental Protocol: Affinity-Based Mass Spectrometry for Drug Target Identification
This protocol outlines a general workflow for identifying the protein targets of a small molecule drug using an affinity-based approach.
Objective: To identify the specific protein targets of a novel drug compound from a cell lysate.
Materials:
-
Cell culture of interest (e.g., cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Novel drug compound immobilized on a solid support (e.g., magnetic beads)
-
Control beads (without the immobilized drug)
-
Wash buffers (e.g., TBS-T)
-
Elution buffer (e.g., SDS-PAGE sample buffer, high salt, or pH change)
-
Reagents for in-solution or in-gel tryptic digestion
-
Mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in a suitable buffer to extract total protein. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
-
Affinity Enrichment:
-
Incubate the cleared cell lysate with the drug-immobilized beads for a defined period (e.g., 2-4 hours) at 4°C to allow for binding of target proteins.
-
In a parallel experiment, incubate an equal amount of lysate with control beads to identify non-specific binders.
-
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins. The stringency of the washes is critical to reduce background.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. This can be achieved by boiling in SDS-PAGE sample buffer, competing with a soluble form of the drug, or changing the pH or salt concentration.
-
Protein Digestion: The eluted proteins are then digested into smaller peptides, typically using the enzyme trypsin. This can be done either after running the eluate on an SDS-PAGE gel (in-gel digestion) or directly in solution (in-solution digestion).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by nano-liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins that were captured by the drug-immobilized beads. The relative abundance of proteins identified in the drug-pulldown sample versus the control sample is quantified to determine specific binders.
Visualizing Workflows and Pathways
Experimental Workflow for Affinity-Based Drug Target Identification
Simplified Signaling Pathway Modulation by a Kinase Inhibitor
This diagram illustrates how identifying a kinase as a drug target can be linked to its role in a signaling pathway.
Conclusion
While the specific term "this compound" remains elusive in the current body of proteomics literature, the principles of functional affinity-based mass spectrometry provide a robust framework for understanding how proteomics is applied in modern drug development. This approach is instrumental in identifying specific molecular targets of new therapeutics and elucidating their mechanism of action within complex cellular signaling networks.[3] The continuous advancements in mass spectrometry instrumentation and bioinformatics tools are further enhancing the sensitivity, throughput, and applicability of these techniques, accelerating the journey from drug discovery to clinical application.[4]
References
- 1. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]
- 2. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]
- 4. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FAMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of FAMC (3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin), a fluorescent probe. Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.
Chemical and Hazard Profile of this compound
Understanding the properties and hazards of this compound is the first step in its safe management.
| Property | Data |
| Chemical Name | 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin |
| CAS Number | 127192-67-0 |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocol: Standard this compound Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure should be performed in a designated laboratory area, and all personnel must be equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the following:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder form or creating aerosols, use a suitable respirator.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure lid.
-
Label the container as "Hazardous Waste" and specify the contents, including "this compound (3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin)".
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
The container should be stored in a secondary containment tray to prevent spills.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material to contain the spill.
-
Clean-up: Carefully sweep or vacuum the absorbed material and place it into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Storage of Waste
-
Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed when not in use.
Final Disposal
-
The primary directive for this compound is to "Dispose of contents/container to an approved waste disposal plant"[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not under any circumstances dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of FAMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of 3-(4,6-Difluorotriazinyl)amino-7-methoxycoumarin (FAMC), a fluorescent probe utilized for polarity studies.
This compound, with the CAS number 127192-67-0, is a valuable tool in understanding the microenvironment of cellular structures and molecular interactions. Adherence to strict safety protocols is crucial when working with this compound. This guide outlines the necessary personal protective equipment (PPE), handling and storage procedures, disposal methods, and a general experimental workflow for its application.
Essential Safety and Handling Precautions
A comprehensive understanding of the hazards associated with this compound is the first step in safe laboratory practice. The Safety Data Sheet (SDS) indicates that this compound can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to the following guidelines is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material, ensuring no holes or tears. |
| Eyes & Face | Safety glasses with side shields or goggles; Face shield | Goggles should be worn for all procedures. A face shield is required when there is a risk of splashing. |
| Body | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure.
-
Handling:
-
Storage:
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and dispose of in a designated hazardous waste container immediately after use. |
Experimental Protocol: A General Workflow for Utilizing this compound as a Polarity Probe
The following provides a generalized, step-by-step workflow for the application of this compound in a cell-based fluorescence microscopy experiment. Specific concentrations and incubation times will need to be optimized based on the cell type and experimental objectives.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
